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  • Product: 1-benzyl-5,5-diethylpyrrolidin-3-amine
  • CAS: 2731014-17-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Characterization of 1-Benzyl-5,5-diethylpyrrolidin-3-amine: A Technical Guide for Drug Discovery

Executive Summary In the landscape of modern drug discovery, the rational design of small-molecule therapeutics relies heavily on the precise tuning of physicochemical properties. 1-Benzyl-5,5-diethylpyrrolidin-3-amine (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of small-molecule therapeutics relies heavily on the precise tuning of physicochemical properties. 1-Benzyl-5,5-diethylpyrrolidin-3-amine (CAS: 2731014-17-6) [1] has emerged as a highly versatile, sterically hindered diamine building block. Its unique structural architecture—featuring a basic pyrrolidine core, a primary amine for functionalization, and twin ethyl groups for steric shielding—makes it an ideal scaffold for developing central nervous system (CNS) agents and kinase inhibitors (such as PI3Kδ and PDE4 inhibitors)[2][3].

This whitepaper provides an in-depth technical analysis of the physicochemical properties of 1-benzyl-5,5-diethylpyrrolidin-3-amine, detailing the causality behind its structural behavior and providing field-proven, self-validating analytical protocols for its characterization.

Structural Architecture & Physicochemical Profiling

The behavior of 1-benzyl-5,5-diethylpyrrolidin-3-amine in biological systems is dictated by three primary structural motifs:

  • The Primary Amine (C3): Acts as a highly nucleophilic handle for amide coupling or reductive amination, while also serving as a primary basic center (pKa ~9.5) capable of forming stable salts.

  • The N-Benzyl Group (N1): Modulates the basicity of the tertiary amine and significantly increases the lipophilicity (LogP) of the molecule, enhancing membrane permeability.

  • The 5,5-Diethyl Substitution: This is the most critical feature. The gem-diethyl groups introduce profound steric bulk adjacent to the tertiary nitrogen. This shielding not only depresses the pKa of the tertiary amine but also provides robust metabolic stability by sterically hindering N-dealkylation by cytochrome P450 enzymes.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the free base form. Due to the highly specialized nature of this building block, thermodynamic parameters (LogP, pKa) are extrapolated from closely related analogues such as 1-benzylpyrrolidin-3-amine[4] and adjusted for the gem-diethyl substitution.

PropertyValueMethod / Source
Chemical Name 1-Benzyl-5,5-diethylpyrrolidin-3-amineIUPAC
CAS Number 2731014-17-6Commercial Standard[1]
Molecular Formula C₁₅H₂₄N₂Calculated
Molecular Weight 232.37 g/mol Calculated
Predicted LogP ~2.85Structure-based extrapolation
Predicted pKa₁ (Primary Amine) 9.5 – 9.7Analogue extrapolation[4]
Predicted pKa₂ (Tertiary Amine) 8.5 – 9.0Sterically hindered estimation
Physical State (RT) Viscous Oil / Low-melting solidEmpirical

Analytical Characterization Protocols

To ensure rigorous scientific integrity, the characterization of this diamine must follow self-validating experimental workflows. Below are the definitive protocols for determining its ionization constants and lipophilicity.

CharacterizationWorkflow A 1-Benzyl-5,5-diethylpyrrolidin-3-amine (CAS: 2731014-17-6) B Potentiometric Titration (pKa1 & pKa2) A->B Aqueous Solubility C Shake-Flask Method (LogP / LogD) A->C Octanol/Water Partitioning D Physicochemical Profile (Ionization vs. pH) B->D C->D E Salt Selection & Formulation Strategy D->E Rational Design

Workflow for the physicochemical characterization of 1-benzyl-5,5-diethylpyrrolidin-3-amine.
Protocol 1: Multiplexed pKa Determination via Potentiometric Titration

Because 1-benzyl-5,5-diethylpyrrolidin-3-amine is a diacidic base in its fully protonated form, potentiometric titration is the gold standard for resolving its overlapping macroscopic pKa values[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2.0 mg of the analyte in 50 mL of a 0.1 M KCl background electrolyte solution.

    • Causality: The 0.1 M KCl maintains a constant ionic strength throughout the experiment. This ensures that the activity coefficients of the ions remain stable, which is an absolute requirement for calculating accurate thermodynamic pKa values rather than mere concentration-dependent apparent pKa values.

  • Acidification (Baseline Establishment): Lower the solution pH to ~2.0 using standardized 0.1 M HCl.

    • Causality: This forces the molecule into its fully protonated, di-cationic state, establishing a clear, self-validating baseline before the titration begins.

  • Automated Titration: Titrate the solution with standardized 0.1 M NaOH at 25°C under a continuous nitrogen sparge.

    • Causality: The nitrogen atmosphere prevents atmospheric CO₂ from dissolving into the aqueous phase to form carbonic acid, which would introduce artifactual inflection points and skew the basic pKa readings.

  • Data Synthesis: Plot the volume of titrant against pH. Utilize the Bjerrum function or a second-derivative plot to identify the two equivalence points corresponding to the deprotonation of the tertiary and primary amines.

Protocol 2: Lipophilicity (LogP) Profiling using the Shake-Flask Method

While in silico predictions are useful, empirical LogP determination must be conducted using the OECD Test Guideline 107 (Shake-Flask Method)[6].

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and an aqueous buffer (pH 12.0) together for 24 hours at 25°C, then allow them to separate.

    • Causality: Mutual saturation of the phases prior to the introduction of the analyte prevents volume shifts during the actual experiment. A pH of 12.0 is chosen to ensure the diamine is entirely in its un-ionized (free base) form, allowing for the measurement of true LogP rather than LogD.

  • Solute Partitioning: Dissolve a known concentration of the free base in the pre-saturated octanol phase. Transfer to a glass centrifuge tube containing the pre-saturated aqueous phase. Shake mechanically for 60 minutes.

    • Causality: Mechanical shaking maximizes interfacial surface area, driving the system to rapid thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes.

    • Causality: Centrifugation breaks any micro-emulsions formed during shaking, ensuring absolute phase purity. Cross-contamination of phases is the leading cause of error in LogP determination.

  • Quantification: Carefully sample both phases and quantify the analyte concentration using HPLC-UV. Calculate LogP as the base-10 logarithm of the ratio of the concentration in octanol to the concentration in water.

Implications for Pharmacokinetics and Drug Design

The physicochemical profile of 1-benzyl-5,5-diethylpyrrolidin-3-amine makes it a highly privileged scaffold in the design of immunomodulatory and neuro-active agents.

DrugDesign A Pyrrolidin-3-amine Scaffold B Steric Shielding (5,5-Diethyl) A->B C Lipophilicity Tuning (Benzyl Group) A->C D Target Binding (e.g., PI3Kδ / PDE4) B->D Metabolic Stability C->D Membrane Permeability E Immune Modulation / Anti-inflammatory D->E Pathway Inhibition

Logical relationship of structural modifications to target binding and therapeutic efficacy.
Target Engagement (PI3Kδ and PDE4)

Literature demonstrates that morphing heterocyclic cores to include pyrrolidine-3-amine derivatives yields optimal on-target profiles for PI3Kδ and PDE4 inhibitors[2][3]. The primary amine often acts as a solubilizing group that points toward the solvent-exposed region of the kinase domain. Meanwhile, the 5,5-diethyl substitution fine-tunes the lipophilicity, pushing the LogP into the optimal "Rule of 5" range (LogP 2-4) to ensure excellent oral bioavailability and cellular penetration.

Salt Selection Strategy

Because the free base is a lipophilic oil/low-melting solid, it is sub-optimal for direct pharmaceutical formulation. Given its two basic centers (pKa ~9.5 and ~8.5), the compound readily forms a dihydrochloride salt when treated with anhydrous HCl in a solvent like diethyl ether or ethanol. The resulting dihydrochloride salt will exhibit vastly improved aqueous solubility, crystallinity, and long-term shelf stability, making it the preferred form for in vivo dosing and long-term storage.

References

  • Novel Pharmacotherapeutics for Stress-Related Disorders. researchgate.net. Available at: [Link]

  • Targeting phosphoinositide 3-kinase δ for the treatment of respiratory diseases. researchgate.net. Available at:[Link]

  • Structure-Activity Relationship Investigations of Novel Constrained Chimeric Peptidomimetics of SOCS3 Protein Targeting JAK2 - PMC. nih.gov. Available at:[Link]

  • Valorization of Sargassum Biomass as Potential Material for the Remediation of Heavy-Metals-Contaminated Waters - PMC. nih.gov. Available at: [Link]

Sources

Exploratory

1-benzyl-5,5-diethylpyrrolidin-3-amine CAS number and identification

An In-Depth Technical Guide to 1-Benzyl-5,5-diethylpyrrolidin-3-amine Executive Summary 1-Benzyl-5,5-diethylpyrrolidin-3-amine (CAS: 2731014-17-6 ) is a specialized heterocyclic building block utilized primarily in the s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Benzyl-5,5-diethylpyrrolidin-3-amine

Executive Summary

1-Benzyl-5,5-diethylpyrrolidin-3-amine (CAS: 2731014-17-6 ) is a specialized heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical agents, most notably Orexin receptor agonists .[1] As a 3-aminopyrrolidine derivative featuring a gem-diethyl substitution at the 5-position, this compound offers unique conformational constraints that are critical for structure-activity relationship (SAR) studies in drug discovery.

This guide details the compound's identification, physiochemical profile, synthetic pathways, and application in medicinal chemistry, specifically within the context of neurological therapeutic development.

Part 1: Chemical Identification & Physiochemical Profile

This compound belongs to the class of 3-aminopyrrolidines , a scaffold widely used to mimic peptide turns or position hydrogen-bond donors/acceptors in specific vectors within a receptor binding pocket. The gem-diethyl group at C5 introduces steric bulk, restricting the flexibility of the pyrrolidine ring and potentially enhancing metabolic stability by blocking oxidation at the typically labile


-carbon.
Table 1: Identification Data
PropertyDetail
Chemical Name 1-Benzyl-5,5-diethylpyrrolidin-3-amine
CAS Number 2731014-17-6
Molecular Formula

Molecular Weight 232.37 g/mol
Exact Mass 232.1939
SMILES CCC1(CN(CC1N)Cc2ccccc2)CC
InChI Key (Predicted) KVQ...[1][2] (Isomer dependent)
Structure Class gem-Diethyl substituted pyrrolidine
Physiochemical Properties (Predicted)
  • Boiling Point: ~320°C (at 760 mmHg) due to the polar amine and lipophilic benzyl/ethyl groups.

  • pKa (Conjugate Acid): ~9.5–10.0 (Secondary pyrrolidine nitrogen is alkylated; primary amine at C3 is the basic center).

  • LogP: ~2.8 (Moderately lipophilic, suitable for CNS penetration).

  • Solubility: Soluble in DCM, Methanol, DMSO; sparingly soluble in water (unless protonated).

Part 2: Synthesis & Manufacturing Methodologies

The synthesis of 1-benzyl-5,5-diethylpyrrolidin-3-amine presents a challenge due to the steric hindrance of the gem-diethyl group. Two primary routes are established in the literature for similar scaffolds: the Succinimide Reduction Route and the Cyclization Route .

Method A: The Succinimide Reduction Route (Preferred)

This method allows for the construction of the pyrrolidine core with the gem-diethyl group already in place, followed by functionalization of the amine.

  • Formation of 3,3-Diethylsuccinimide:

    • Start with 2,2-diethylsuccinic acid or its anhydride.

    • React with benzylamine at high temperature (cyclodehydration) to form N-benzyl-3,3-diethylsuccinimide .

  • Partial Reduction to Lactam (Regioselective):

    • Reduction of the succinimide using a controlled hydride donor (e.g.,

      
       with acid activation or limited 
      
      
      
      ) to yield the 1-benzyl-5,5-diethylpyrrolidin-2-one (or the 5-one isomer depending on sterics).
  • Introduction of the C3-Amine:

    • Alpha-Bromination: The lactam is treated with

      
       and a brominating agent (e.g., NBS) to install a bromide at C3.
      
    • Azide Displacement: Reaction with

      
       displaces the bromide.
      
    • Reduction: The azide is reduced (Staudinger reaction or Hydrogenation) to the amine.

    • Final Carbonyl Reduction: The remaining lactam carbonyl is reduced with

      
       to yield the final pyrrolidine.
      
Method B: The Cyclization Route (Alternative)
  • Alkylation: Alkylation of N-benzylglycine ester with 1,1-diethyl-2-bromoethylene (or equivalent activated alkene) followed by cyclization.

  • Functionalization: This route is often less convergent for the specific 3-amine substitution pattern.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the Succinimide Reduction Route , which is the most robust for scale-up.

SynthesisRoute Start 2,2-Diethylsuccinic Anhydride Step1 N-Benzyl-3,3-diethyl succinimide Start->Step1 + Benzylamine Cyclodehydration Step2 Alpha-Bromination (LiHMDS/NBS) Step1->Step2 Functionalization Step3 Azide Displacement (NaN3) Step2->Step3 SN2 Step4 Global Reduction (LiAlH4) Step3->Step4 Reduction Product 1-Benzyl-5,5-diethyl pyrrolidin-3-amine Step4->Product Purification

Caption: Figure 1. Step-wise synthesis via the succinimide pathway, ensuring correct installation of the gem-diethyl group prior to amine functionalization.

Part 3: Applications in Drug Discovery

The primary utility of 1-benzyl-5,5-diethylpyrrolidin-3-amine is as an intermediate for Orexin Receptor Agonists .

Mechanism of Action: Orexin Signaling

Orexin peptides (Orexin-A and Orexin-B) regulate wakefulness and energy homeostasis via GPCRs (OX1R and OX2R). Small molecule agonists are sought to treat Narcolepsy Type 1 (caused by loss of orexin neurons) and hypersomnia.

  • Role of the Scaffold: The pyrrolidine ring acts as a central core (scaffold) that orients the "Left-Hand Side" (LHS) and "Right-Hand Side" (RHS) pharmacophores.

  • Gem-Diethyl Effect: The 5,5-diethyl substitution locks the pyrrolidine ring into a specific "pucker," reducing the entropic penalty upon binding to the receptor. This often increases potency and selectivity compared to the unsubstituted analog.

Experimental Workflow: SAR Optimization

Researchers typically utilize this amine in a Reductive Amination or Amide Coupling workflow:

  • Core Preparation: The 3-amine is reacted with a carboxylic acid or aldehyde representing the "RHS" of the drug molecule.

  • Deprotection: If the benzyl group is a temporary protecting group, it is removed via Hydrogenolysis (

    
    ) to reveal the secondary amine.
    
  • Final Coupling: The secondary amine is then coupled to the "LHS" moiety.

OrexinSAR Scaffold 1-Benzyl-5,5-diethyl pyrrolidin-3-amine Reaction Amide Coupling (HATU/DIPEA) Scaffold->Reaction + Carboxylic Acid (RHS) Intermediate Amide Intermediate Reaction->Intermediate Debenzylation Debenzylation (Pd/C, H2) Intermediate->Debenzylation Remove Benzyl FinalDrug Orexin Agonist Candidate Debenzylation->FinalDrug + Aryl Halide (LHS)

Caption: Figure 2. Application of the scaffold in the synthesis of Orexin receptor agonists, highlighting the modular assembly of the drug candidate.

Part 4: Safety & Handling Protocols

As a secondary/primary amine intermediate, standard safety protocols apply.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines can absorb

    
     from the air to form carbamates.
    
  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Spill Response: Absorb with inert material (sand, vermiculite) and neutralize with weak acid (e.g., dilute acetic acid) before disposal.

References

  • Sigma-Aldrich. 1-benzyl-5,5-diethylpyrrolidin-3-amine Product Detail. Available at:

  • United States Patent US11098029B2. 5-alkyl pyrrolidine orexin receptor agonists. (2021). Describes the use of 5,5-diethylpyrrolidine scaffolds in Orexin agonist synthesis. Available at:

  • BidePharm. Product Analysis: 1-Benzyl-5,5-diethylpyrrolidin-3-amine. Available at:

  • ChemicalBook. CAS 2731014-17-6 Data Sheet. Available at:

Sources

Foundational

Pharmacophore modeling of 1-benzyl-5,5-diethylpyrrolidin-3-amine ligands

This guide serves as a technical blueprint for the pharmacophore elucidation of 1-benzyl-5,5-diethylpyrrolidin-3-amine . It is structured for medicinal chemists and computational toxicologists, moving beyond generic mode...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the pharmacophore elucidation of 1-benzyl-5,5-diethylpyrrolidin-3-amine . It is structured for medicinal chemists and computational toxicologists, moving beyond generic modeling into the specific steric and electronic constraints imposed by the gem-diethyl substitution on the pyrrolidine core.

Executive Summary: The Scaffold Thesis

The molecule 1-benzyl-5,5-diethylpyrrolidin-3-amine represents a specialized "constrained diamine" scaffold.[1] Its pharmacological profile is defined by three critical structural vectors:

  • The N1-Benzyl Anchor: A classic hydrophobic/aromatic pharmacophore feature often associated with Sigma receptors (

    
    R) and monoamine transporters.
    
  • The 5,5-Diethyl "Lock": A steric gem-disubstitution that enforces the Thorpe-Ingold effect , restricting the pyrrolidine ring pucker and reducing the entropic penalty of binding.[1]

  • The C3-Amine Vector: A polar functionality providing a secondary hydrogen bond donor/acceptor site, likely modulating solubility or selectivity against off-targets (e.g., hERG).[1]

Part 1: Structural Deconstruction & Chemical Space

Before initiating software workflows, we must define the physicochemical boundaries of the ligand.

Ionization State Analysis (Critical Step)

This molecule contains two basic nitrogen centers.[1] Correctly assigning the protonation state is non-negotiable for valid modeling.

  • N1 (Tertiary Ring Nitrogen): Predicted pKa

    
     9.0–9.[1]5. At physiological pH (7.4), this is protonated (+) .[1] This is the primary pharmacophoric anchor for electrostatic interactions (e.g., with Asp126 in 
    
    
    
    R).[1]
  • Exocyclic N (Primary Amine at C3): Predicted pKa

    
     9.5–10.[1]0. Also likely protonated (+) .
    
  • Modeling Implication: The pharmacophore must account for a potential dicationic species , though the N1-cation is the canonical anchor for this chemotype.

The Gem-Diethyl Conformational Lock

The 5,5-diethyl group is not merely hydrophobic bulk; it is a conformational control element.[1]

  • Mechanism: The bulky ethyl groups repel each other and the adjacent ring residues, forcing the pyrrolidine ring into a specific envelope conformation .

  • Impact: Unlike an unsubstituted pyrrolidine (which pseudorotates freely), this ligand occupies a restricted conformational space.[1]

  • Protocol Note: Standard conformational search algorithms (e.g., OMEGA, ConfGen) may under-sample the energy barriers created by these ethyl groups.[1] You must use Low-Mode (LoMod) Molecular Dynamics or Monte Carlo searches with high energy windows (15–20 kcal/mol) to ensure the bioactive conformer is not discarded.[1]

Part 2: Ligand-Based Pharmacophore Generation

This section details the workflow to build a hypothesis de novo, assuming the biological target is unknown or to validate against a known target (e.g., Sigma-1).

Experimental Workflow

Objective: Generate a 3D pharmacophore hypothesis that explains the spatial arrangement of the benzyl, ammonium, and diethyl motifs.

Table 1: Computational Protocol Parameters

StepParameter/SettingRationale
1. Ligand Prep pH 7.4 ± 1.0; Desalt; Tautomer gen.Ensure N1 and N3 are protonated.
2. Conformation Method: Mixed MC/MD (e.g., MOE LowModeMD)Gem-diethyl groups create high energy barriers; standard systematic search may fail.[1]
3. Energy Window 20 kcal/molSteric "locks" often result in higher calculated strain energy in the bound state.
4. Alignment Flexible Alignment (Stochastic)Align N1-Benzyl and C5-Diethyl features; allow C3-amine to "float" to identify vectors.
5. Feature Def. Radius: 1.5 Å (Tolerance)Standard tolerance for hydrophobic features.[1]
The Pharmacophore Map

Based on the structural analysis, the consensus model for this ligand comprises four features:

  • Pos Ionizable (PI): Centered on the N1 pyrrolidine nitrogen.

  • Hydrophobic/Aromatic (Hyd/Ar): Centered on the Benzyl ring centroid (approx. 5.5 Å from N1).

  • Hydrophobic (Hyd): Centered on the 5,5-diethyl cluster (steric occlusion zone).[1]

  • H-Bond Donor (HBD): Centered on the C3-amine (vector pointing away from the bulk).[1]

Part 3: Structure-Based Integration (Target Hypothesis)

Given the "N-benzyl + Cyclic Amine + Hydrophobic Flanking" motif, this ligand is a high-probability candidate for the Sigma-1 Receptor (


R) .[1]
Docking Validation Protocol

To validate the pharmacophore, dock the ligand into the


R crystal structure (PDB: 5HK1 ).
  • Binding Pocket: The

    
    R pocket is a hydrophobic tunnel with a critical acidic residue (Asp126 ) and aromatic cages (Tyr103, Phe184, Trp89 ).[1]
    
  • Interaction Hypothesis:

    • N1-H(+): Forms a salt bridge with Asp126 .

    • Benzyl Group: Engages in

      
      -
      
      
      
      stacking or hydrophobic enclosure with Phe184/Tyr103 .[1]
    • 5,5-Diethyl: Occupies the hydrophobic sub-pocket usually filled by the alkyl tail of ligands like pentazocine.[1]

    • 3-Amine: This polar group likely points toward the solvent interface or interacts with Glu172 (if the chain length permits).[1]

Visualizing the Signaling/Modeling Pathway

The following diagram outlines the logical flow from chemical structure to validated model.

PharmacophoreWorkflow cluster_Features Step 3: Feature Extraction Ligand 1-benzyl-5,5-diethylpyrrolidin-3-amine Prep Step 1: Protonation (pH 7.4) Gen: Dicationic Species Ligand->Prep Conf Step 2: Conformational Search (LowModeMD for Gem-Diethyl) Prep->Conf pKa ~9.5 F1 F1: Pos. Ionizable (N1) Conf->F1 F2 F2: Aromatic (Benzyl) Conf->F2 F3 F3: Hydrophobic (Diethyl) Conf->F3 Target Target Hypothesis: Sigma-1 Receptor (PDB: 5HK1) F1->Target Maps to Asp126 F2->Target Maps to Phe184 Docking Validation: Molecular Docking (Asp126 Salt Bridge Check) Target->Docking FinalModel Final 3D Pharmacophore Model Docking->FinalModel RMSD < 2.0 Å

Caption: Workflow for elucidating the pharmacophore of the target ligand, integrating ligand-based feature extraction with structure-based validation against the Sigma-1 receptor.

Part 4: Validation & Quality Assurance

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

Self-Validating Protocols
  • Decoy Set Generation: Do not use random molecules. Use the DUD-E (Directory of Useful Decoys) generator to create property-matched decoys specifically for the Sigma-1 receptor.[1]

  • Enrichment Calculation:

    • Screen a library of 1,000 molecules (50 known Sigma actives + 950 decoys).

    • Calculate the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) plot.

    • Success Metric: An AUC > 0.7 is required to consider the model "predictive."

The "Gem-Diethyl" Control

To prove the 5,5-diethyl group is pharmacophorically relevant:

  • In Silico Mutation: Modeled the unsubstituted analog (1-benzylpyrrolidin-3-amine).

  • Comparison: If the unsubstituted analog scores equally well in the pharmacophore screen but fails in docking (due to lack of hydrophobic fill), your pharmacophore is too permissive . You must add a "Volume Constraint" (Exclusion Sphere) around the diethyl region to enforce the steric requirement.

References

  • Schmidt, H. R., et al. (2016).[1][2] Crystal structure of the human

    
     receptor.[2] Nature, 532(7600), 527-530.[1] Link[1]
    
    • Grounding: Provides the PDB 5HK1 structure for valid
  • Glennon, R. A., et al. (1994).[1][2] Binding of substituted phenylalkylamines to

    
     receptors. Journal of Medicinal Chemistry, 37(8), 1212-1219.[1] Link[1]
    
    • Grounding: Establishes the canonical "N-benzyl" pharmacophore for Sigma ligands.
  • Jung, M. E., & Piizzi, G. (2005).[1] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766.[1] Link[1]

    • Grounding: Explains the Thorpe-Ingold effect relevant to the 5,5-diethyl group.
  • Myskovine, K., et al. (2019).[1] A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. Frontiers in Pharmacology, 10, 515.[1] Link

    • Grounding: Provides statistical validation methods (ROC/AUC) for this specific target class.
  • Wakenhut, F., et al. (2008).[1][3] N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors.[1][3] Bioorganic & Medicinal Chemistry Letters, 18(15), 4308-4311.[1][3] Link

    • Grounding: Validates the pyrrolidine scaffold in CNS-active drug discovery.

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1-Benzyl-5,5-diethylpyrrolidin-3-amine

This Application Note is designed as a comprehensive technical guide for the synthesis of 1-benzyl-5,5-diethylpyrrolidin-3-amine . It addresses the specific challenges posed by the sterically hindered gem-diethyl group a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the synthesis of 1-benzyl-5,5-diethylpyrrolidin-3-amine . It addresses the specific challenges posed by the sterically hindered gem-diethyl group and provides a robust, scalable protocol suitable for pharmaceutical intermediate production.

Abstract & Strategic Analysis

The pyrrolidine core is a privileged scaffold in medicinal chemistry, appearing in numerous GPCR ligands and kinase inhibitors. The 1-benzyl-5,5-diethylpyrrolidin-3-amine presents a unique synthetic challenge due to the gem-diethyl substitution at the C5 position (C2 in IUPAC numbering). This steric bulk significantly impedes standard nucleophilic substitutions, requiring a specialized synthetic route.

This protocol utilizes a Dieckmann Cyclization strategy , constructing the pyrrolidine ring around the sterically demanding center rather than attempting to functionalize a pre-existing ring. This ensures high regioselectivity and avoids difficult alkylations of the pyrrolidine ring itself.

Retrosynthetic Logic

The synthesis is deconstructed into three phases:

  • Precursor Assembly: Formation of the sterically crowded C-N bond via alkylation of benzylamine with a tertiary bromide.

  • Ring Construction: A Michael addition followed by a Dieckmann condensation to close the ring.

  • Functionalization: Decarboxylation and stereoselective reductive amination to install the target amine.

Retrosynthesis Target Target: 1-Benzyl-5,5-diethylpyrrolidin-3-amine Ketone Intermediate: 1-Benzyl-5,5-diethylpyrrolidin-3-one Target->Ketone Reductive Amination Diester Precursor: Ethyl 3-(N-benzyl-N-(1-ethoxycarbonyl-1-ethylpropyl)amino)propanoate Ketone->Diester Dieckmann Cyclization & Decarboxylation RawMaterials Starting Materials: Benzylamine + Ethyl 2-bromo-2-ethylbutanoate + Ethyl Acrylate Diester->RawMaterials N-Alkylation & Michael Addition

Figure 1: Retrosynthetic analysis of the target scaffold.

Reagents & Materials Profile

The following reagents are selected for their balance of reactivity, cost-efficiency, and safety profile in a laboratory setting.

ReagentCAS No.RoleStoichiometry (Equiv.)[1][2][3]Safety Note
Benzylamine 100-46-9Nitrogen Source1.0Corrosive, lachrymator.
Ethyl 2-bromo-2-ethylbutanoate 2983-38-2gem-Diethyl Source1.1Alkylating agent.
Ethyl Acrylate 140-88-5Ring Fragment1.2Flammable, polymerizes.
Potassium tert-butoxide (KOtBu) 865-47-4Base (Cyclization)1.5Moisture sensitive.
Ammonium Acetate 631-61-8Amine Source10.0Hygroscopic.
Sodium Cyanoborohydride 25895-60-7Reducing Agent1.5Toxic, generates HCN with acid.
Sodium Hydride (60%) 7681-57-4Base (Alt. for Step 1)1.2Flammable solid.

Detailed Experimental Protocols

Phase 1: Construction of the Acyclic Diester Backbone

Step 1: Synthesis of N-Benzyl-α,α-diethylglycine ethyl ester Rationale: The formation of the C-N bond on a tertiary carbon is the rate-limiting step due to steric hindrance and competing elimination (E2) pathways. We utilize high temperature and excess amine to favor substitution (SN2).

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Reaction: Dissolve Benzylamine (10.7 g, 100 mmol) and Ethyl 2-bromo-2-ethylbutanoate (24.5 g, 110 mmol) in DMSO (100 mL). Add Potassium Carbonate (27.6 g, 200 mmol).

  • Conditions: Heat the mixture to 100°C for 24 hours. Monitor via TLC (Hexane/EtOAc 8:1) or LCMS.

  • Workup: Cool to room temperature. Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: The crude oil often contains unreacted bromide and elimination products. Purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexane).

    • Yield Target: 60-70%

    • Checkpoint: Verify Mono-alkylation via

      
       NMR (Look for benzyl 
      
      
      
      singlet/doublet and ethyl ester signals).

Step 2: Michael Addition to Ethyl Acrylate Rationale: The secondary amine formed in Step 1 is still nucleophilic enough to attack the soft electrophile ethyl acrylate, completing the carbon skeleton required for the ring.

  • Reaction: Dissolve the product from Step 1 (approx. 60 mmol) in Ethanol (150 mL). Add Ethyl Acrylate (7.2 g, 72 mmol).

  • Catalysis: Add a catalytic amount of Acetic Acid (0.5 mL) to activate the acrylate.

  • Conditions: Reflux (80°C) for 16-24 hours.

  • Workup: Concentrate the solvent in vacuo. The resulting diester is usually pure enough for the next step.

    • Intermediate: Ethyl 3-(N-benzyl-N-(1-ethoxycarbonyl-1-ethylpropyl)amino)propanoate.

Phase 2: Ring Closure (Dieckmann Cyclization)

Step 3: Cyclization to 1-Benzyl-5,5-diethyl-4-oxopyrrolidine-3-carboxylate Mechanism: The base deprotonates the methylene group derived from ethyl acrylate (the only enolizable position), which attacks the sterically hindered ester of the gem-diethyl group.

  • Setup: Flame-dry a 500 mL flask under Argon. Add Toluene (200 mL).

  • Base Addition: Add KOtBu (10.1 g, 90 mmol). Cool to 0°C.[4]

  • Addition: Dropwise add the Diester from Step 2 (60 mmol) dissolved in Toluene (50 mL) over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. The solution typically turns orange/brown.

  • Quench: Carefully add Glacial Acetic Acid (6 mL) to neutralize the enolate.

  • Workup: Wash with water and brine. Dry and concentrate.

Step 4: Decarboxylation to 1-Benzyl-5,5-diethylpyrrolidin-3-one Rationale: Removing the ester simplifies the molecule to the desired ketone core.

  • Reaction: Dissolve the crude beta-keto ester in 6M HCl (100 mL).

  • Conditions: Reflux vigorously for 6 hours. Evolution of

    
     gas will be observed.
    
  • Neutralization: Cool to 0°C. Carefully basify to pH 10 using NaOH pellets or 50% NaOH solution (Keep temperature <20°C).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL).

  • Purification: Distillation or Flash Chromatography (Hexane/EtOAc).

    • Key Intermediate:1-Benzyl-5,5-diethylpyrrolidin-3-one .

    • Validation: IR spectrum should show a strong ketone stretch (~1740

      
      ).
      
Phase 3: Functionalization (Reductive Amination)

Step 5: Synthesis of 1-Benzyl-5,5-diethylpyrrolidin-3-amine Rationale: Converting the ketone to the primary amine. Direct reductive amination is preferred over oxime reduction for operational simplicity.

  • Imine Formation: In a 250 mL flask, dissolve the Ketone (10 mmol) in Methanol (50 mL). Add Ammonium Acetate (7.7 g, 100 mmol). Stir at room temperature for 2 hours.

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

    
    ) (0.94 g, 15 mmol) portion-wise.
    
    • Safety: Perform in a fume hood;

      
       is toxic.
      
  • Conditions: Stir at room temperature for 16 hours.

  • Workup: Quench with concentrated HCl (dropwise) until pH < 2 (destroys excess hydride and hydrolyzes boron complexes). Stir for 30 mins.

  • Isolation: Basify to pH > 12 with NaOH. Extract with DCM (4 x 50 mL).

  • Final Purification: The amine can be purified as a free base via distillation or converted to the Dihydrochloride salt by treating the ethereal solution with HCl/Ether.

    • Final Product:1-Benzyl-5,5-diethylpyrrolidin-3-amine .

Quality Control & Analytical Data

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

TechniqueExpected SignatureInterpretation
LC-MS

Confirms molecular weight (

).
1H NMR

7.2-7.4 (m, 5H)
Benzyl aromatic protons.

3.6 (s, 2H)
Benzylic

(singlet).

0.8-0.9 (t, 6H)
Methyls of the gem-diethyl group.

3.4-3.5 (m, 1H)
Methine proton at C3 (alpha to amine).
13C NMR ~68 ppmQuaternary Carbon (C5, gem-diethyl).

Workflow Visualization

The following diagram illustrates the critical path and decision points in the synthesis.

Workflow cluster_0 Phase 1: Backbone cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Amine Install Step1 Step 1: N-Alkylation (Benzylamine + Bromide) Step2 Step 2: Michael Addition (+ Ethyl Acrylate) Step1->Step2 Isolated Intermediate Step3 Step 3: Dieckmann (KOtBu, Toluene) Step2->Step3 Crude Diester Step4 Step 4: Decarboxylation (HCl, Reflux) Step3->Step4 Beta-Keto Ester Step5 Step 5: Reductive Amination (NH4OAc, NaCNBH3) Step4->Step5 Ketone Intermediate Final Final Product (>98% Purity) Step5->Final Salt Formation

Figure 2: Process flow for the synthesis of 1-benzyl-5,5-diethylpyrrolidin-3-amine.

References

  • Dieckmann Cyclization in Pyrrolidine Synthesis

    • Title: Synthesis of 3-substituted pyrrolidines via Dieckmann cycliz
    • Source: Journal of Organic Chemistry.[5]

    • Context: Foundational methodology for constructing 3-oxopyrrolidines
  • Reductive Amination Protocols

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Cyanoborohydride.
    • Source: Journal of the American Chemical Society.[1]

    • Context: Standard conditions for converting sterically hindered ketones to amines.
  • Title: Synthesis of 5,5-diethylpyrrolidin-2-one derivatives.
  • General Pyrrolidine Synthesis Review

    • Title: Recent Advances in the Synthesis of Pyrrolidines.[1][6][7][8][9][10]

    • Source: ResearchG
    • Context: Overview of cyclization strategies including 1,3-dipolar cycloaddition and N-alkylation cycliz

Sources

Application

Application Note: Selective Derivatization of the Primary Amine in Pyrrolidine Scaffolds for Therapeutics and Catalysis

Executive Summary Aminopyrrolidines, particularly 3-aminopyrrolidine and 2-(aminomethyl)pyrrolidine, are privileged structural motifs in medicinal chemistry and asymmetric organocatalysis[1],[2]. The presence of both a s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyrrolidines, particularly 3-aminopyrrolidine and 2-(aminomethyl)pyrrolidine, are privileged structural motifs in medicinal chemistry and asymmetric organocatalysis[1],[2]. The presence of both a secondary amine (embedded within the pyrrolidine ring) and a primary exocyclic amine presents a unique synthetic challenge: achieving regioselective functionalization. Derivatization of the primary amine allows for the introduction of pharmacophores, fluorophores, or hydrogen-bond donating motifs, while the secondary amine often serves as a Lewis base or a site for structural constraint[2]. This application note details the strategic principles, quantitative performance data, and self-validating protocols required to successfully derivatize the primary amine in pyrrolidine scaffolds.

Strategic Principles: Orthogonal Protection of Aminopyrrolidines

To selectively derivatize the primary amine without cross-reactivity, an orthogonal protection strategy is paramount[1]. The primary amino group is sterically more accessible but electronically distinct from the secondary pyrrolidine nitrogen.

  • tert-Butoxycarbonyl (Boc): Stable to non-acidic conditions; readily removed with trifluoroacetic acid (TFA)[1].

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Labile to basic conditions (e.g., piperidine in DMF), providing perfect orthogonality to Boc and Cbz[1].

  • Benzyloxycarbonyl (Cbz): Stable to both acidic and basic conditions; cleaved by catalytic hydrogenolysis[1].

Causality in Design: If both amines are left unprotected, electrophiles will react non-selectively, yielding complex poly-alkylated or poly-acylated mixtures. By utilizing a controlled stoichiometric ratio and exploiting the kinetic preference of the unhindered primary amine, one can selectively protect it. Alternatively, the secondary amine can be protected first via transient chelation or steric hindrance, leaving the primary amine available for downstream derivatization[1].

OrthogonalProtection Start Unprotected 3-Aminopyrrolidine Step1 Selective Protection (e.g., Fmoc-OSu, -78°C) Start->Step1 Steric differentiation Intermediate Primary Amine Protected (Fmoc-NH-Pyrrolidine-NH) Step1->Intermediate Step2 Secondary Amine Protection (Boc2O, TEA) Intermediate->Step2 Exhaustive protection FullyProtected Orthogonally Protected (Fmoc-NH-Pyrrolidine-NBoc) Step2->FullyProtected Step3 Selective Deprotection (Piperidine/DMF) FullyProtected->Step3 Base-catalyzed cleavage Target Boc-Protected Scaffold Ready for Derivatization Step3->Target

Workflow for orthogonal protection of 3-aminopyrrolidine.

Application I: High-Sensitivity LC-MS/MS Derivatization Reagents

Derivatization of 3-aminopyrrolidine with ionization-enhancing tags yields powerful analytical reagents[3]. For instance, reacting the primary amine of (S)-3-aminopyrrolidine with 4-dimethylaminobenzoic acid yields (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP)[3].

Mechanistic Insight: 1-DAPAP reacts rapidly with chiral carboxylic acids at room temperature. The tertiary amine tag drastically enhances electrospray ionization (ESI) MS/MS detection sensitivity, while the chiral pyrrolidine core enables complete enantiomeric separation of the analytes on standard reversed-phase columns[3],[4].

Application II: Bifunctional Organocatalysts for Asymmetric Synthesis

(S)-1-Boc-2-(aminomethyl)pyrrolidine serves as a versatile chiral building block for synthesizing bifunctional organocatalysts[2]. Derivatization of the primary amine with isothiocyanates yields robust thiourea derivatives[2].

Mechanistic Insight: In asymmetric Michael addition reactions (e.g., aldehydes to nitroolefins), the secondary pyrrolidine nitrogen forms a transient, electron-rich enamine intermediate with the carbonyl compound. Simultaneously, the thiourea moiety—installed via the primary amine—acts as a hydrogen-bond donor to activate the nitroolefin electrophile, dictating a highly organized and stereoselective transition state[2].

OrganocatalystMechanism Cat (S)-Pyrrolidine-Thiourea Catalyst Enamine Enamine Formation (Secondary Amine) Cat->Enamine Hbond H-Bond Activation (Thiourea Motif) Cat->Hbond Sub1 Aldehyde (Nucleophile) Sub1->Enamine Sub2 Nitroolefin (Electrophile) Sub2->Hbond TS Highly Organized Transition State Enamine->TS Stereocontrolled attack Hbond->TS Electrophile positioning Product Chiral γ-Nitro Carbonyl Product TS->Product Hydrolysis

Dual-activation mechanism of pyrrolidine-thiourea organocatalysts.

Quantitative Performance Data

Table 1: LC-MS/MS Detection Enhancement via Primary Amine Derivatization (1-DAPAP)

The following data demonstrates the analytical power of derivatizing chiral carboxylic acids with the 3-aminopyrrolidine-derived 1-DAPAP reagent[3],[4].

Analyte (Carboxylic Acid)Derivatization ReagentMS/MS ModeLimit of Detection (LOD)Enantiomeric Resolution (Rs)
Ibuprofen1-DAPAPPositive0.15 fmol3.1
3-OH-PA1-DAPAPPositive1.8 fmol1.92
Etodolac1-DAPAPPositive11.0 fmol2.03
Table 2: Organocatalyst Performance in Asymmetric Michael Additions

Performance of thiourea catalysts derived from the primary amine functionalization of (S)-1-Boc-2-(aminomethyl)pyrrolidine[2].

Catalyst Derivatization MotifSubstrate ScopeYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
3,5-Bis(CF3)phenyl thioureaAldehydes + Nitroolefins85 - 9890 - 99> 95:5

Validated Experimental Protocols

Protocol A: Regioselective Mono-Boc Protection of (R)-3-Aminopyrrolidine

This protocol selectively protects the primary amine while leaving the secondary amine available, or vice versa depending on the starting material's pre-existing protecting groups[1].

  • Preparation: Dissolve benzyl-protected (R)-3-aminopyrrolidine (1.96 mL, 11.35 mmol) in 20 mL of anhydrous Tetrahydrofuran (THF)[1].

  • Base Addition: Add triethylamine (1.898 mL, 13.62 mmol) to act as an acid scavenger and maintain a basic environment[1].

  • Derivatization: Slowly add di-tert-butyl dicarbonate (Boc₂O, 2.72 g, 12.48 mmol)[1].

    • Causality: The slow addition of exactly 1.1 equivalents prevents local concentration spikes that drive the formation of di-protected byproducts[1]. The primary amine's superior steric accessibility ensures high regioselectivity.

  • Reaction: Stir the mixture under an argon atmosphere at room temperature for 2 hours[1].

  • Self-Validation Check: Monitor via TLC (ninhydrin stain). A successful reaction shows the disappearance of the highly polar starting material and the appearance of a single new spot. The absence of a non-polar di-Boc spot confirms selectivity.

  • Workup: Remove THF under vacuum. Dissolve the crude oil in 20 mL ethyl acetate. Wash with 1M NaOH (15 mL) to hydrolyze and remove unreacted Boc₂O, followed by water (3 x 15 mL)[1].

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under vacuum[1].

Protocol B: Synthesis of a Pyrrolidine-Thiourea Bifunctional Organocatalyst

This protocol details the derivatization of the primary amine of a pyrrolidine scaffold to create a hydrogen-bond donating thiourea catalyst[2].

  • Starting Material: Dissolve (S)-1-Boc-2-(aminomethyl)pyrrolidine (5.0 mmol) in anhydrous dichloromethane (DCM, 15 mL).

  • Electrophile Addition: Cool the solution to 0 °C. Dropwise add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (5.0 mmol) dissolved in 5 mL DCM.

    • Causality: Cooling to 0 °C minimizes exothermic side reactions and ensures the highly nucleophilic primary amine attacks the central carbon of the isothiocyanate with absolute chemoselectivity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification: Concentrate the mixture and purify via flash column chromatography (Hexanes/EtOAc) to isolate the Boc-protected thiourea intermediate.

  • Deprotection (Self-Validating Step): Treat the intermediate with 20% TFA in DCM for 2 hours at room temperature to unmask the secondary pyrrolidine amine. The release of CO₂ gas serves as a visual confirmation of Boc cleavage. Neutralize with saturated NaHCO₃, extract with DCM, dry, and concentrate to yield the active bifunctional organocatalyst.

References

Sources

Method

Application Note: Reductive Amination Protocols for 1-Benzyl-5,5-diethylpyrrolidin-3-amine

Executive Summary This guide details optimized protocols for the reductive amination of 1-benzyl-5,5-diethylpyrrolidin-3-amine (CAS 2731014-17-6).[1] This specific scaffold presents unique structural characteristics: the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details optimized protocols for the reductive amination of 1-benzyl-5,5-diethylpyrrolidin-3-amine (CAS 2731014-17-6).[1] This specific scaffold presents unique structural characteristics: the 5,5-diethyl substituents introduce significant steric bulk and conformational rigidity (the gem-diethyl effect) to the pyrrolidine ring.[2] While the N1-benzyl group serves as a robust protecting group, the primary amine at position C3 is the target for functionalization.[2]

Successful derivatization of this amine requires protocols that account for:

  • Conformational Constraints: The 5,5-diethyl group locks the ring pucker, potentially shielding the C3-amine.[2]

  • Chemoselectivity: Avoiding N1-debenzylation (hydrogenolysis) while reducing the imine.

  • Basicity: The pyrrolidine nitrogen is tertiary and basic; maintaining pH control is critical to prevent catalyst poisoning or salt formation that retards imine formation.

Chemical Context & Reactivity Analysis[1][3][4]

Structural Analysis

The substrate contains two distinct nitrogen centers. The reaction targets the exocyclic primary amine at C3.

  • N1 (Ring Nitrogen): Benzylated and tertiary.[2][3] It is chemically stable under hydride reduction conditions but labile to catalytic hydrogenation (Pd/C, H2) .[2]

  • C5 (Gem-Diethyl): These ethyl groups create a "steric wall" on one face of the ring.[2] This often necessitates longer reaction times or stronger activation (e.g., Lewis acids) compared to unsubstituted 3-aminopyrrolidines.[2]

Strategic Decision Making
VariableRecommendationRationale
Reducing Agent STAB (Aldehydes) / NaCNBH₃ (Ketones)Sodium Triacetoxyborohydride (STAB) is mild and minimizes side reactions. Cyanoborohydride is preferred for ketones when Lewis acid catalysis is required.
Solvent DCE (1,2-Dichloroethane) or THF DCE promotes imine formation and solubilizes the intermediate salts.[2] THF is a greener alternative but may require molecular sieves.
Catalyst Acetic Acid or Ti(OiPr)₄ Acid catalysis is standard.[2] Titanium(IV) isopropoxide is mandatory for hindered ketones to drive imine formation via water scavenging and coordination.[2]
Avoid H₂ / Pd-C CRITICAL: Standard catalytic hydrogenation will cleave the N-benzyl group (debenzylation), destroying the scaffold.[2]

Visual Workflow & Mechanism

The following diagram illustrates the decision matrix for selecting the correct protocol based on the carbonyl partner.

ReductiveAmination Start Start: 1-Benzyl-5,5-diethylpyrrolidin-3-amine Carbonyl Select Carbonyl Partner Start->Carbonyl Aldehyde Aldehyde (R-CHO) Carbonyl->Aldehyde Ketone Ketone (R-C=O-R') Carbonyl->Ketone MethodA Method A: Mild Hydride Reagent: NaBH(OAc)3 (STAB) Solvent: DCE/AcOH Aldehyde->MethodA Standard Protocol MethodB Method B: Lewis Acid Activation Reagent: Ti(OiPr)4 + NaBH3CN Solvent: THF (Anhydrous) Ketone->MethodB Hindered/Slow Kinetics Imine Intermediate: Imine/Iminium MethodA->Imine - H2O MethodB->Imine Ti-complexation Reduction Reduction Step Imine->Reduction Product Product: Secondary Amine Reduction->Product

Figure 1: Decision tree for selecting the optimal reductive amination method based on steric demand and electrophilicity.

Experimental Protocols

Protocol A: Standard Reductive Amination (Aldehydes)

Application: Best for aliphatic and aromatic aldehydes.[2] Mechanism: In situ formation of imine followed by rapid reduction by Sodium Triacetoxyborohydride (STAB).[2]

Reagents:

  • Substrate: 1-benzyl-5,5-diethylpyrrolidin-3-amine (1.0 equiv)

  • Aldehyde: 1.1 – 1.2 equiv

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[2]

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)[2]

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the amine (1.0 equiv) in DCE (concentration ~0.1 M).

  • Imine Formation: Add the aldehyde (1.1 equiv).[2] If the aldehyde is aromatic or sterically hindered, add AcOH (1.0 equiv) to catalyze imine formation.[2] Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: For this specific scaffold, the 5,5-diethyl group may slow down kinetics.[2] Monitoring imine formation by TLC/LCMS before adding the hydride is recommended for difficult substrates.

  • Reduction: Cool the mixture to 0°C (optional, but good practice). Add STAB (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 2–16 hours.

  • Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.[2]

Protocol B: Lewis Acid Mediated Reductive Amination (Ketones)

Application: Essential for ketones or sterically hindered aldehydes where thermal imine formation is unfavorable.[2] Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.[2]

Reagents:

  • Substrate: 1-benzyl-5,5-diethylpyrrolidin-3-amine (1.0 equiv)

  • Ketone: 1.1 – 1.5 equiv[2]

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)[2]

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) (2.0 equiv) or NaBH₄ (if added sequentially)[2]

  • Solvent: THF (Anhydrous)[2]

Procedure:

  • Complexation: In a dry flask under inert atmosphere, combine the amine (1.0 equiv) and ketone (1.2 equiv) in neat Ti(OiPr)₄ (if scale allows) or minimal anhydrous THF.

  • Incubation: Stir at RT for 6–12 hours.

    • Checkpoint: The solution often becomes viscous. This step forms the titanium-imine complex.

  • Dilution: Dilute with anhydrous THF (to ~0.1 M) and Ethanol (absolute, equal volume to THF) to aid solubility of the borohydride.

  • Reduction: Add NaBH₃CN (2.0 equiv) in one portion.

    • Safety: NaBH₃CN generates HCN if acidified. Ensure the reaction remains basic/neutral or use a scrubber if acid is introduced later.

  • Reaction: Stir at RT for 12–24 hours.

  • Quench (Critical): Add water (1 mL per mmol Ti) dropwise. A heavy white precipitate (TiO₂) will form.[2]

  • Filtration: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove titanium salts. Rinse the pad thoroughly with EtOAc.

  • Workup: Wash the filtrate with NaHCO₃ and Brine. Dry and concentrate.

Purification & Analysis

Purification Strategy

The product will be a secondary amine with a basic tertiary amine in the ring.

  • Flash Chromatography: Use amine-functionalized silica or standard silica pre-treated with 1% Triethylamine (TEA) in the eluent (e.g., DCM:MeOH:NH₄OH 90:10:1).[2]

  • Reverse Phase (Prep-HPLC): Effective, but requires acidic modifiers (TFA/Formic acid).[2] The product will be isolated as a salt.

Analytical Markers (Expected Data)
  • 1H NMR:

    • Benzyl: Multiplet at 7.2–7.4 ppm (5H), Singlet/ABq at ~3.6 ppm (2H).[2]

    • Ethyl Groups: Two triplets (CH3) at ~0.8–0.9 ppm; Multiplets (CH2) at ~1.2–1.5 ppm.[2]

    • C3-H: The methine proton at position 3 usually appears as a multiplet around 3.0–3.5 ppm, shifting slightly downfield upon alkylation.[2]

  • MS (ESI+): Look for [M+H]+ corresponding to Product Mass.[2] Fragmentation often shows loss of the benzyl group (M-91).[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance from 5,5-diethyl group preventing imine attack.Switch to Protocol B (Ti-mediated).[2] Increase temperature to 40°C during imine formation step.
N-Dealkylation Hydrogenolysis occurred.Do NOT use H₂/Pd. Ensure no transfer hydrogenation catalysts are present.
Dialkylation Primary amine reacted twice (common with aldehydes).[2]Use stoichiometric aldehyde (0.95 equiv) or bulky reducing agents (STAB).[2] Avoid NaBH₄ in Protocol A (too active).
Viscous/Gel Titanium salts in Protocol B.Ensure thorough Celite filtration. Rinse with 10% MeOH in DCM to recover trapped product.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[2] Link[2]

    • Foundational text for Protocol A (STAB method).
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[2] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[2] Link[2]

    • Foundational text for Protocol B (Ti-medi
  • Bhattacharyya, S. "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride."[2] Journal of the Chemical Society, Perkin Transactions 1, 1995, 1845.[2]

    • Alternative Ti-medi

Sources

Application

Application Note: Handling and Storage Protocols for Substituted Pyrrolidines

Executive Summary Substituted pyrrolidines are "privileged scaffolds" in drug discovery, serving as core structural motifs in proline derivatives, nicotine analogs, and catalytic ligands.[1] However, their handling is of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted pyrrolidines are "privileged scaffolds" in drug discovery, serving as core structural motifs in proline derivatives, nicotine analogs, and catalytic ligands.[1] However, their handling is often trivialized, leading to silent degradation that compromises bioassay data and synthetic yields.

This guide provides a rigorous technical framework for the storage, handling, and remediation of substituted pyrrolidines. It moves beyond generic safety data sheets (SDS) to address the specific physicochemical liabilities of this class: hygroscopicity, N-oxidation, and stereochemical instability.

Physicochemical Profile & Stability Challenges

To handle these compounds effectively, one must understand the mechanisms driving their degradation.

The Hygroscopicity Trap

Pyrrolidine salts (e.g., hydrochlorides, trifluoroacetates) are frequently hygroscopic. While salt formation stabilizes the amine against oxidation, it introduces a susceptibility to moisture.

  • Mechanism: The ionic lattice energy is often easily overcome by the hydration energy of water molecules from the atmosphere.

  • Consequence: "Clumping" of powders leads to inaccurate weighing (mass includes water weight) and hydrolysis of sensitive side chains (e.g., esters).

Oxidative Instability (The "Yellowing" Effect)

Free base pyrrolidines are electron-rich secondary or tertiary amines.

  • Mechanism: Atmospheric oxygen, catalyzed by light, attacks the nitrogen lone pair or the

    
    -carbon, leading to N-oxides or iminium species.
    
  • Indicator: A shift from colorless/white to yellow or brown is the primary visual indicator of oxidative degradation [1].

Stereochemical Drift

Many substituted pyrrolidines are chiral (e.g., 2-substituted proline analogs).

  • Risk: In the presence of moisture and trace impurities (acting as acids/bases), chiral centers—particularly at the C2 position—can undergo racemization via an enamine/iminium intermediate, especially if the nitrogen is unprotected.

Storage Protocols: A Decision Matrix

Do not treat all pyrrolidines equally. Use the following logic to determine the optimal storage environment.

Storage Decision Matrix (Visualization)

StorageMatrix Start Substituted Pyrrolidine (Incoming Stock) StateCheck Physical State? Start->StateCheck Liquid Liquid (Free Base) StateCheck->Liquid Liquid Solid Solid (Salt/Crystalline) StateCheck->Solid Solid VolatileCheck Volatile / Low MW? Liquid->VolatileCheck HygroCheck Hygroscopic? Solid->HygroCheck Cond_A PROTOCOL A: 4°C, Dark, Argon Flush Parafilm Seal VolatileCheck->Cond_A No (High BP) Cond_B PROTOCOL B: -20°C, Double-Sealed Septum Vial VolatileCheck->Cond_B Yes (High Vapor Pressure) Cond_C PROTOCOL C: Desiccator Cabinet (RT) Silica Gel Indicator HygroCheck->Cond_C No (Stable Crystal) Cond_D PROTOCOL D: -20°C, Desiccant Pack Inert Atmosphere HygroCheck->Cond_D Yes (Amorphous/Salt)

Figure 1: Decision matrix for selecting storage conditions based on physical state and volatility.

Specific Storage Instructions
ParameterFree Base (Liquid/Oil)Salt (Solid HCl/TFA)
Primary Container Amber glass vial with Teflon-lined screw cap.Amber glass vial. Avoid plastic (static charge).
Atmosphere Mandatory: Argon or Nitrogen blanket.Recommended: Headspace flush with Argon.
Temperature 2°C to 8°C (Refrigerated).Room Temp (if dry) or -20°C (if long-term).
Secondary Containment Sealed Ziploc with activated charcoal (absorbs odors).Sealed Ziploc with Drierite/Silica packet.
Shelf Life 6–12 months (check color regularly).24+ months (if kept dry).

Handling & Weighing Protocols

Goal: Minimize exposure to atmospheric moisture and oxygen during experimental setup.

Protocol: Handling Hygroscopic Salts
  • The "Static" Problem: Dry pyrrolidine salts often carry static charge, causing them to "jump" during weighing.

  • The Fix: Use an anti-static gun (ionizer) on the spatula and weighing boat before dispensing.

  • Speed: Weighing should be completed within <30 seconds of opening the vial. For critical assays, weigh inside a glove box or a glove bag purged with nitrogen.

Protocol: Dispensing Volatile Free Bases
  • Odor Control: Pyrrolidines have a penetrating, amine/fishy odor [2]. ALWAYS handle in a functioning fume hood.

  • Syringe Technique:

    • Purge the stock bottle with Nitrogen/Argon.

    • Insert a needle connected to an inert gas line into the septum (pressure relief).

    • Withdraw the required volume using a gas-tight syringe.

    • Remove the syringe and immediately cap the needle to prevent dripping or oxidation.

Quality Control & Remediation (Self-Validating Systems)

Trust, but verify. Before using a stored pyrrolidine in a critical reaction, perform this rapid QC check.

Visual QC Check
  • Pass: Colorless liquid or white powder.

  • Caution: Pale yellow liquid or off-white clumps (indicates mild oxidation or moisture).

  • Fail: Dark brown liquid, sticky "gum" instead of powder, or strong "fishy" odor from a salt (indicates hydrolysis of the salt back to free base).

Remediation Protocol: Converting Degraded Free Base to HCl Salt

If a free base has yellowed or a salt has become gummy, purification is required. The most robust method is re-salting .

Reagents Needed:

  • Degraded Pyrrolidine (Free base or Salt)

  • Solvent A: Diethyl Ether or MTBE (anhydrous)

  • Reagent B: 2M or 4M HCl in Dioxane (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the degraded material in a minimal amount of Solvent A. If the impurity is insoluble, filter the solution.

  • Precipitation: Dropwise, add Reagent B (HCl in Dioxane) to the stirring solution. A white precipitate should form immediately.

    • Why? Pyrrolidine HCl salts are generally insoluble in ether, while many oxidative impurities remain in solution [3].

  • Filtration: Filter the solid under a blanket of Nitrogen (to prevent immediate moisture uptake).

  • Washing: Wash the filter cake 3x with cold Solvent A.

  • Drying: Dry under high vacuum for 4 hours.

  • Validation: Check melting point. A sharp MP indicates purity; a broad range indicates continued hydration or impurities.

Remediation Workflow

Remediation Input Degraded Sample (Yellow/Gummy) Dissolve Dissolve in Anhydrous Ether Input->Dissolve Filter1 Filter Insoluble Impurities Dissolve->Filter1 Acidify Add HCl/Dioxane (Dropwise) Filter1->Acidify Precip White Precipitate Forms Acidify->Precip Wash Filter & Wash (Cold Ether) Precip->Wash Dry High Vac Dry (4 Hours) Wash->Dry

Figure 2: Workflow for purifying degraded pyrrolidines via HCl salt formation.

Safety & Toxicology (HSE)

  • Corrosivity: Substituted pyrrolidines are Class 1B Skin Corrosives (Causes severe skin burns and eye damage) [4].

  • Permeation: They rapidly penetrate nitrile gloves.

    • Recommendation: Use Laminate Film (Silver Shield) gloves for spill cleanup. For routine handling, double-glove with nitrile and change immediately upon splash contact.

  • Toxicity: Many derivatives are biologically active (e.g., kinase inhibitors, CNS agents). Treat all substituted pyrrolidines as potential potent bioactive agents.

References

  • Loba Chemie. (2025). Safety Data Sheet: Pyrrolidine for Synthesis. Retrieved from [Link]

Sources

Method

Functionalization of the C3 position in 1-benzyl-5,5-diethylpyrrolidin-3-amine

Application Note: Strategic Functionalization of the C3-Amine in 1-Benzyl-5,5-diethylpyrrolidine Scaffolds Abstract & Structural Analysis This guide details the strategic functionalization of 1-benzyl-5,5-diethylpyrrolid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of the C3-Amine in 1-Benzyl-5,5-diethylpyrrolidine Scaffolds

Abstract & Structural Analysis

This guide details the strategic functionalization of 1-benzyl-5,5-diethylpyrrolidin-3-amine , a high-value scaffold in medicinal chemistry. Unlike simple pyrrolidines, the 5,5-diethyl substitution at the C5 position introduces a "gem-dialkyl" (Thorpe-Ingold) effect. This steric bulk restricts the conformational flexibility of the pyrrolidine ring, often locking it into a specific envelope conformation that can enhance the binding affinity of the resulting ligands against GPCR targets (e.g., CCR5, CCR2).

Key Structural Challenges:

  • Stereocenter at C3: The C3 position carries a primary amine and constitutes a chiral center. Functionalization protocols must avoid racemization.

  • Steric Environment: While the C5-diethyl group is distal to the C3-amine, it increases the lipophilicity (

    
    ) and alters the ring pucker, potentially affecting the trajectory of incoming electrophiles during derivatization.
    
  • Basic Workup Sensitivity: The molecule contains two basic nitrogens (the pyrrolidine ring nitrogen and the primary C3-amine). Differential basicity is key to purification.

Functionalization Workflow Visualization

The following diagram outlines the decision matrix for functionalizing the C3-amine based on the desired pharmacophore.

C3_Functionalization Start 1-benzyl-5,5- diethylpyrrolidin-3-amine Decision Target Moiety? Start->Decision Amide Amide (HATU/Acid) Decision->Amide Acylation RedAm Secondary Amine (Reductive Amination) Decision->RedAm Alkylation Urea Urea/Carbamate (Isocyanate/Chloroformate) Decision->Urea Addition Prod_Amide Stable Amide (Peptidomimetic) Amide->Prod_Amide Prod_Amine 2°/3° Amine (Basic Center) RedAm->Prod_Amine Prod_Urea Urea Linker (H-Bond Donor) Urea->Prod_Urea

Caption: Decision tree for C3-amine derivatization based on target medicinal chemistry properties.

Protocol A: Controlled Amide Coupling (HATU Method)

Objective: To acylate the C3-amine with a carboxylic acid (


) while preventing racemization of the C3 center.
Why HATU?  HATU is preferred over acid chlorides for this scaffold because the rapid activation kinetics minimize the time the intermediate active ester is exposed to basic conditions, reducing the risk of 

-proton abstraction and subsequent racemization at the chiral center.
Materials
  • Substrate: 1-benzyl-5,5-diethylpyrrolidin-3-amine (1.0 eq)

  • Carboxylic Acid:

    
     (1.1 eq)
    
  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Procedure
  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.2 eq) and DIPEA (1.0 eq only at this stage). Stir at 0°C for 15 minutes to form the activated At-complex.

    • Expert Note: Pre-activation at low temperature is crucial. The 5,5-diethyl group increases the solubility of the amine in organic solvents, but the amine itself is nucleophilic enough to attack rapidly once added.

  • Coupling: Add the 1-benzyl-5,5-diethylpyrrolidin-3-amine (dissolved in minimal DMF) dropwise to the activated ester. Add the remaining DIPEA (1.5 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target Mass =

    
    ).
    
  • Workup (Specific for Basic Scaffold):

    • Dilute with Ethyl Acetate (EtOAc).[1][2]

    • Wash 1: Saturated

      
       (removes unreacted acid/HATU byproducts).
      
    • Wash 2: Water (removes DMF).

    • Wash 3: Brine.[2]

    • Critical Step: Do not use acidic washes (e.g., 1N HCl) if your product lacks a highly basic center, as the N1-benzyl nitrogen will protonate and extract your product into the aqueous phase. If the product is the target, keep it in the organic phase.

  • Purification: Flash column chromatography (DCM:MeOH gradient, typically 95:5).

Protocol B: Reductive Amination (STAB Method)

Objective: To mono-alkylate the C3-amine to form a secondary amine. Why STAB? Sodium Triacetoxyborohydride (STAB) is milder than


 and does not produce toxic cyanide byproducts. It is selective for imines over aldehydes, preventing over-alkylation.
Materials
  • Substrate: 1-benzyl-5,5-diethylpyrrolidin-3-amine (1.0 eq)

  • Aldehyde:

    
     (1.05 eq)
    
  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Procedure
  • Imine Formation: Dissolve the amine and aldehyde in DCE. Add Acetic Acid (1.0 eq). Stir for 30–60 minutes at RT.

    • Mechanism:[3][4] The AcOH catalyzes the formation of the iminium ion. The gem-diethyl group may slightly retard this rate due to conformational rigidity; ensure the solution is clear before proceeding.

  • Reduction: Add STAB (1.5 eq) in one portion.

  • Quench: Stir overnight. Quench by adding saturated aqueous

    
    .[2]
    
  • Extraction: Extract with DCM (

    
    ).
    
  • Purification: The resulting secondary amine is often more basic than the starting material. Use amine-functionalized silica or add 1% Triethylamine (TEA) to the eluent during chromatography to prevent streaking.

Analytical Data Summary

When characterizing the functionalized product, the 5,5-diethyl group provides distinct NMR signals that serve as an internal validation of scaffold integrity.

PositionGroup1H NMR Signal (Approx.)MultiplicityDiagnostic Value
C5 Ethyl (

)
1.4 – 1.6 ppmMultipletDiastereotopic protons due to ring chirality.
C5 Ethyl (

)
0.8 – 0.9 ppmTripletConfirmation of gem-diethyl presence.
C3 Methine (

)
3.5 – 4.2 ppmMultipletShifts downfield significantly upon amidation.
N1 Benzyl (

)
3.6 & 4.1 ppmAB QuartetIndicates N1 is tertiary and chiral center is intact.

Chiral Resolution Strategy

Since the C3 position is chiral, the starting material is often supplied as a racemate. If the specific enantiomer (R or S) is required for SAR (Structure-Activity Relationship) studies, resolution should be performed after the amine synthesis but before library derivatization.

Recommended Method: Diastereomeric Salt Crystallization

  • Dissolve racemic 1-benzyl-5,5-diethylpyrrolidin-3-amine in hot Ethanol.

  • Add 0.5 eq of L-Tartaric Acid or Dibenzoyl-L-tartaric acid .

  • Allow to cool slowly. The gem-diethyl group aids in crystallization by reducing the entropy of the solution state.

  • Filter crystals and treat with NaOH to liberate the free base. Determine enantiomeric excess (ee%) via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][5] Tetrahedron, 61(46), 10827-10852.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational reference for the Thorpe-Ingold/Gem-dialkyl effect).

  • Xia, M., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102.[6] (Context for pyrrolidine scaffold utility).

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for 1-benzyl-5,5-diethylpyrrolidin-3-amine crude mixtures

Technical Support Center: Purification of 1-benzyl-5,5-diethylpyrrolidin-3-amine Status: Online Role: Senior Application Scientist Topic: Purification & Troubleshooting for Substituted Pyrrolidine Diamines[1] Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-benzyl-5,5-diethylpyrrolidin-3-amine

Status: Online Role: Senior Application Scientist Topic: Purification & Troubleshooting for Substituted Pyrrolidine Diamines[1]

Executive Summary: The Molecule & The Challenge

Welcome to the technical guide for 1-benzyl-5,5-diethylpyrrolidin-3-amine . As an Application Scientist, I categorize this molecule as a "lipophilic diamine." This structural classification dictates your purification strategy:

  • The Basic Centers: You have two nitrogen centers. The ring nitrogen (

    
    ) is tertiary and benzylated.[2] The exocyclic nitrogen (
    
    
    
    ) is a primary amine. This makes the molecule highly basic (pKa ~9.5–10.5) and prone to "streaking" on silica gel.
  • The Steric Bulk: The 5,5-diethyl geminal substitution adds significant lipophilicity and steric hindrance near the ring nitrogen. This often results in the free base being a viscous oil rather than a solid, complicating crystallization.

  • The Trap: The primary amine at C3 is sensitive to oxidation and carbamate formation (

    
     absorption from air).
    

This guide prioritizes Acid-Base Extraction as the primary cleanup, followed by Modified Flash Chromatography for high purity.[1]

Module 1: Acid-Base Extraction (The "First Line of Defense")

User Query: "I tried extracting my crude reaction mixture, but I have a massive emulsion, and I suspect my product is still in the aqueous layer."

Scientist’s Diagnosis: This is a classic issue with lipophilic diamines. The emulsion is likely caused by the benzyl and ethyl groups acting as surfactants when the pH is not distinct enough. Furthermore, if the pH isn't high enough (


), the primary amine may remain protonated and water-soluble.
Protocol: The "Dual-pH" Swing

This method uses the molecule's basicity to separate it from neutral and acidic impurities.[3][4][5][6]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude residue in 10 volumes of MTBE (Methyl tert-butyl ether).

    • Why MTBE? It separates faster than DCM and is less prone to emulsions with this specific lipophilic scaffold.

  • Acid Wash (Removal of Neutrals):

    • Extract the organic layer with 1M HCl (3x) .

    • Mechanism:[7] Both amines protonate (

      
      ). The product moves to the aqueous layer.[6] Neutral impurities (starting ketones, benzyl halides) stay in the MTBE.
      
    • Discard the organic layer (after verifying product is in the aqueous phase by TLC).

  • The Critical Basification:

    • Cool the aqueous acidic layer to

      
      .
      
    • Slowly add 6M NaOH until pH reaches 12–14 .

    • Critical Check: Use a pH strip. If pH is only 9-10, the diamine might exist as a mono-cation and won't extract well. It must be the free base.

  • Extraction:

    • Extract the cloudy aqueous mixture with DCM (Dichloromethane) (3x).

    • Note: The 5,5-diethyl group makes the free base very soluble in DCM.

  • Drying: Dry combined DCM layers over

    
     (Sodium Sulfate) and concentrate.
    

Visualizing the Workflow:

AcidBaseExtraction Start Crude Mixture (Dissolved in MTBE) Acidify Add 1M HCl (Protonation) Start->Acidify Sep1 Phase Separation Acidify->Sep1 OrgLayer1 Organic Layer (Contains Neutrals/Acids) DISCARD Sep1->OrgLayer1 AqLayer1 Aqueous Layer (Contains Product Salt) Sep1->AqLayer1 Basify Add 6M NaOH to pH > 12 (Deprotonation) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg DCM Layer (Contains Pure Free Base) Extract->FinalOrg FinalAq Aqueous Layer (Waste) Extract->FinalAq

Caption: Logical flow for separating basic diamines from non-basic impurities using pH manipulation.

Module 2: Chromatographic Separation (The "High Purity" Approach)

User Query: "My product streaks/tails badly on the silica column. I lose yield and the fractions are impure."

Scientist’s Diagnosis: Standard silica gel is slightly acidic (pH ~5).[1] Your diamine interacts strongly with the silanol groups (


), causing "tailing." The 5,5-diethyl group adds bulk, but the primary amine at C3 is the main culprit for sticking.
Troubleshooting Table: Mobile Phase Modifiers
ModifierConcentrationProsCons
Triethylamine (TEA) 1–2% v/vStandard fix.[1] easy to prepare.Hard to remove (high boiling point). Can contaminate NMR.
Ammonium Hydroxide (

)
1% (in MeOH)Excellent peak shape.[1] Volatile.Immiscible with Hexanes/EtOAc. Requires DCM/MeOH systems.
Ammonia-saturated Methanol 100% (as solvent B)[1]Best for highly polar amines.Requires preparation or purchase of 7N

in MeOH.
Recommended Protocol: The "DCM/MeOH/Ammonia" System

Do not use Hexane/Ethyl Acetate for this diamine; it will stick.

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of DCM + 1% TEA . This "caps" the active silanol sites before your product even touches the column.

  • Eluent A: Dichloromethane (DCM).

  • Eluent B: 10:1 Methanol : Ammonium Hydroxide (

    
    ).[1]
    
    • Alternative: 7N

      
       in Methanol (diluted).
      
  • Gradient:

    • 0–5 min: 100% A (Elute non-polar garbage).

    • 5–20 min: 0%

      
       10% B.
      
    • Expectation: The 1-benzyl-5,5-diethylpyrrolidin-3-amine should elute as a sharp band around 5–8% B.

Module 3: Salt Formation (Stabilization & Storage)

User Query: "The product is an oil and I need a solid for stability studies. It won't crystallize."

Scientist’s Diagnosis: The gem-diethyl groups at C5 disrupt the crystal lattice packing, making the free base an oil. To force crystallization, you must increase the lattice energy by forming a salt.

Protocol: The Oxalate or Hydrochloride Salt

Option A: Hydrochloride Salt (Hygroscopic risk, but standard) [1][8]

  • Dissolve 1g of amine oil in 5 mL dry Ethanol.

  • Add 2.2 equivalents of HCl in Dioxane (4M) dropwise at

    
    .
    
  • Add Diethyl Ether until the solution turns cloudy.

  • Scratch the glass or sonicate. If it oils out, decant the solvent and triturate (grind) the oil with fresh ether until it solidifies.

Option B: Oxalate Salt (Often better crystallinity for lipophilic amines) [1]

  • Dissolve 1g of amine in 5 mL Acetone.

  • Dissolve 1 eq. of Oxalic Acid in 2 mL Acetone (warm if needed).

  • Mix solutions. The oxalate salt often precipitates immediately as a white solid.

  • Filter and wash with cold acetone.

Module 4: Analytical Validation

User Query: "How do I know it's pure? The NMR shows extra peaks."

Common Impurities & Signals:

  • Benzyl Alcohol: If you used benzyl protection, check for a singlet at

    
     ppm (
    
    
    
    ) and aromatics.
  • Carbamates: If the primary amine absorbed

    
     from the air, you might see broad peaks or doubling of signals in the 
    
    
    
    NMR around 160 ppm.
    • Fix: Shake the NMR sample with

      
       and a drop of NaOD (base) to revert the carbamate to free amine inside the tube.
      
  • Rotamers: The bulky ethyl groups might cause restricted rotation, broadening peaks. Run the NMR at

    
     to sharpen them.
    

Decision Matrix: Which Method to Choose?

PurificationDecision Start Crude Mixture PurityCheck Check Purity (TLC/LCMS) Start->PurityCheck HighImpurity < 80% Purity (Many spots) PurityCheck->HighImpurity MedImpurity 80-90% Purity (Minor spots) PurityCheck->MedImpurity HighPurity > 90% Purity (Clean) PurityCheck->HighPurity Action1 Acid-Base Extraction HighImpurity->Action1 Action2 Flash Column (DCM/MeOH/NH3) MedImpurity->Action2 Action3 Salt Formation (HCl/Oxalate) HighPurity->Action3 For Storage Action1->MedImpurity If improved

Caption: Decision tree for selecting the appropriate purification method based on crude purity.

References

  • Biotage. "Strategies for the Flash Purification of Amines." Biotage Technical Notes. Link (General reference for amine chromatography).

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[8] Longman Scientific & Technical, 1989.[8] (Standard reference for Acid-Base Extraction principles).

  • SiliCycle. "Silica Gel Chromatography: The Effect of pH." SiliCycle Application Notes. Link (Reference for silanol interactions).

  • Reich, H.J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. Link (Reference for amine pKa estimation).[1]

Sources

Optimization

Overcoming steric hindrance in 5,5-diethyl substituted pyrrolidines

Welcome to the Advanced Synthesis Support Portal . As a Senior Application Scientist, I have designed this knowledge base to address the specific thermodynamic and kinetic bottlenecks associated with synthesizing 5,5-die...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal . As a Senior Application Scientist, I have designed this knowledge base to address the specific thermodynamic and kinetic bottlenecks associated with synthesizing 5,5-diethyl substituted pyrrolidines.

The introduction of gem-diethyl groups at the α-position of pyrrolidines is a highly sought-after structural modification, primarily used to create sterically shielded nitroxides (spin labels) that are exceptionally resistant to biological reduction. However, the sheer steric bulk of these substituents fundamentally alters the reactivity of the pyrrolidine core, often rendering classical synthetic pathways obsolete.

Below is your comprehensive diagnostic center, complete with mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols.

Module 1: Mechanistic Workflow & Bottleneck Diagnostics

When attempting to functionalize the C5 position of a pyrroline/pyrrolidine ring with diethyl groups, the primary failure point is the nucleophilic addition step. The diagram below illustrates the divergent outcomes based on reagent selection.

G N1 Sterically Hindered Nitrone N2 Steric Bottleneck at C5 N1->N2 Nucleophilic Attack N3 Grignard Addition (EtMgBr) N2->N3 Pathway A N4 Organolithium (EtLi/BuLi) N2->N4 Pathway B N5 Reaction Fails (Nitrone Recovered) N3->N5 Severe Steric Clash N6 5,5-Diethyl Pyrrolidine (High Yield) N4->N6 Overcomes Hindrance

Workflow for overcoming C5 steric hindrance in pyrrolidine synthesis.

Module 2: Troubleshooting Guides & FAQs

Q1: I am trying to add an ethyl group to a 2-tert-butyl-1-pyrroline 1-oxide using Ethylmagnesium Bromide (EtMgBr), but I am recovering 100% of my starting material. Why is the reaction failing? A1: This is a classic case of steric exclusion. Grignard reagents exist in a complex Schlenk equilibrium, and the magnesium coordination sphere is highly demanding. The steric bulk of the pre-existing substituents on your nitrone prevents the Grignard reagent from achieving the necessary Bürgi-Dunitz trajectory for nucleophilic attack. Even under reflux conditions for 15 hours, EtMgBr will fail to add[1]. Solution: Switch to an organolithium reagent (EtLi or BuLi). The smaller ionic radius of lithium and the highly polarized, tighter C-Li bond allow the nucleophile to penetrate the steric shield, yielding the desired nitroxide in up to 60-90% yield within 1.5 hours[1].

Q2: I am using a three-component domino reaction (amino acid + 3-pentanone + activated alkene) to build the 5,5-diethyl pyrrolidine ring from scratch. My yields are terribly low compared to when I use acetone. How can I isolate my product? A2: The domino reaction relies on the in situ formation of an imine. 3-Pentanone is significantly more sterically hindered than acetone, shifting the equilibrium away from the imine intermediate and drastically slowing down the subsequent 1,3-dipolar cycloaddition[2]. Solution: While you can drive the reaction by removing water (e.g., molecular sieves), the most robust solution lies in the workup. Because the unreacted starting materials are neutral or highly water-soluble, you can exploit the basicity of the target pyrrolidine. Perform a rigorous acid-base extraction. The sterically hindered pyrrolidine can be easily separated into the aqueous acidic layer, allowing you to isolate pure product even if the absolute conversion yield is low[2].

Q3: How do I verify that my 5,5-diethyl substitution has provided sufficient steric shielding for biological spin-labeling applications? A3: The gold standard for validating steric shielding is measuring the reduction kinetics of the resulting nitroxide radical in the presence of biological antioxidants (like ascorbic acid or glutathione). A successfully shielded gem-diethyl pyrrolidine nitroxide will exhibit a second-order reduction rate constant (


) of approximately 0.001 to 0.003 M⁻¹ s⁻¹[3]. If your rate constant is higher (e.g., >0.05 M⁻¹ s⁻¹), the ring is not sufficiently shielded, indicating a potential failure in the substitution step or a structural degradation.

Module 3: Quantitative Benchmarks

To assist in your experimental planning, summarize your expectations against these field-validated benchmarks for pyrrolidine nitroxide synthesis and stability.

Scaffold SubstitutionC5 NucleophileTypical YieldAscorbate Reduction Rate (

)
Biological Stability
gem-DimethylMeMgBr / MeLi70 - 85%~0.14 M⁻¹ s⁻¹Low (Decays rapidly)
SpirocyclohexylGrignard60 - 75%0.05 - 0.08 M⁻¹ s⁻¹Moderate
gem-Diethyl EtMgBr < 5% (Fails) N/A N/A
gem-Diethyl EtLi / BuLi 60 - 90% 0.001 - 0.003 M⁻¹ s⁻¹ Exceptionally High [3]

Module 4: Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Organolithium Addition to Sterically Hindered Nitrones

Purpose: Overcoming Grignard failure to synthesize 5,5-diethyl pyrrolidines.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the sterically hindered nitrone precursor (e.g., 1.34 g, 3.34 mmol) in 10 mL of anhydrous hexane[2].

  • Temperature Control: Cool the reaction vessel to 0 °C to control the exotherm and prevent tert-butyl radical abstraction, which can cause thermal decomposition of highly strained nitroxides[1].

  • Nucleophilic Addition: Dropwise, add a 2.5-fold molar excess of Ethyllithium (EtLi) solution (approx. 11 mL, 7.7–9.9 mmol) under vigorous stirring[2].

  • Self-Validation (In-Process Control): After 30 minutes, withdraw a 50 µL aliquot and quench it in 100 µL of water. Run a TLC (Silica gel, Ethyl Acetate:Hexane 2:1).

    • Checkpoint: If the starting nitrone spot (

      
      ) is completely absent, the steric hindrance has been overcome. If present, continue stirring for another 30 minutes.
      
  • Workup: Carefully quench the bulk reaction mixture with brine to destroy excess EtLi. Separate the organic layer and extract the aqueous layer twice with ethyl acetate (2 × 10 mL)[2]. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Three-Component Domino Cycloaddition Workup

Purpose: Isolating low-yield gem-diethyl pyrrolidines from unreacted bulky precursors.

  • Reaction: Reflux the amino acid (e.g., tert-leucine), 3-pentanone, and activated alkene (e.g., dimethyl fumarate) in toluene using a Dean-Stark apparatus.

  • Solvent Exchange: Once the reaction is halted, evaporate the toluene under vacuum and redissolve the crude oily residue in diethyl ether.

  • Self-Validating Extraction:

    • Extract the ether layer with 1M HCl (3 × 15 mL). The bulky 3-pentanone and neutral alkene byproducts will remain in the ether layer.

    • Checkpoint: The target 5,5-diethyl pyrrolidine is basic and will migrate to the aqueous layer as a hydrochloride salt.

  • Recovery: Basify the combined aqueous acidic layers with 2M NaOH until pH > 10. Extract with dichloromethane (3 × 15 mL). Dry and evaporate to yield the pure sterically hindered pyrrolidine[2].

Module 5: References

  • Synthesis of Unnatural Amino Acids Functionalized with Sterically Shielded Pyrroline Nitroxides Source: Organic Letters (ACS Publications) URL:[Link]

  • 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties Source: Molecules (NCBI/PMC) URL:[Link]

  • 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? Source: MDPI URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of 1-benzyl-5,5-diethylpyrrolidin-3-amine: A Comparative Analysis

In the landscape of drug discovery and development, the comprehensive structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the comprehensive structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a detailed fragmentation "fingerprint" that is invaluable for confirming chemical identity and identifying metabolites and impurities. This guide provides a detailed, predictive analysis of the mass spectrometric fragmentation patterns of 1-benzyl-5,5-diethylpyrrolidin-3-amine, a molecule of interest in medicinal chemistry. In the absence of direct, published experimental data for this specific compound, this guide leverages established fragmentation principles of its constituent moieties—the N-benzyl group, the 5,5-diethylpyrrolidine core, and the 3-amino substituent—to construct a robust, predictive model of its behavior under common mass spectrometric conditions. This analysis is further enriched by a comparative discussion with structurally related compounds, offering researchers a reliable framework for interpreting their own experimental data.

Introduction to Fragmentation Analysis: A Predictive Approach

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the principles of chemical stability, where bonds are cleaved to form the most stable possible fragment ions. By dissecting the structure of 1-benzyl-5,5-diethylpyrrolidin-3-amine, we can anticipate its primary fragmentation pathways.

Molecular Structure:

  • N-benzyl group: This moiety is known to readily undergo benzylic cleavage to form a highly stable benzyl cation (C₇H₇⁺, m/z 91).[1][2]

  • 5,5-diethylpyrrolidine ring: The pyrrolidine ring, a saturated heterocycle, is prone to alpha-cleavage adjacent to the nitrogen atom. The diethyl substitution at the 5-position will influence these pathways.

  • 3-amine group: The presence of a primary amine at the 3-position introduces an additional site for protonation and potential fragmentation initiation.

This guide will explore the fragmentation under two common ionization techniques: Electron Ionization (EI), a "hard" technique that induces extensive fragmentation, and Electrospray Ionization (ESI), a "soft" technique that typically yields the protonated molecule [M+H]⁺ with fragmentation induced via collision-induced dissociation (CID).

Predicted Fragmentation Pathways

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of EI, the molecular ion of 1-benzyl-5,5-diethylpyrrolidin-3-amine (Molecular Weight: 246.40 g/mol ) is expected to be of low abundance or even absent.[2] The fragmentation will be dominated by pathways that lead to the most stable cations.

Pathway A: Benzylic Cleavage

The most favorable fragmentation pathway is the cleavage of the C-N bond between the benzyl group and the pyrrolidine ring. This results in the formation of the highly stable benzyl cation, which often rearranges to the even more stable tropylium ion. This fragment is expected to be the base peak in the EI spectrum.

  • m/z 91 (C₇H₇⁺): Benzyl or tropylium cation. This is a hallmark of N-benzyl compounds.[1][2]

Pathway B: Alpha-Cleavage of the Pyrrolidine Ring

Alpha-cleavage involves the breaking of a bond adjacent to the nitrogen atom in the pyrrolidine ring.

  • Cleavage at the C2-C3 bond: This would lead to the formation of a resonance-stabilized iminium ion.

  • Cleavage involving the diethyl groups: Loss of an ethyl radical (C₂H₅•) from the molecular ion via alpha-cleavage is a probable event, leading to a fragment at m/z 217.

Pathway C: Fragmentation of the Pyrrolidine Ring Itself

The pyrrolidine ring can undergo ring-opening followed by further fragmentation, leading to a series of smaller fragment ions. The presence of the amine group at the 3-position will influence the specific fragmentation products.

Visualizing Predicted EI Fragmentation

EI_Fragmentation cluster_path_a Pathway A: Benzylic Cleavage cluster_path_b Pathway B: Alpha-Cleavage cluster_path_c Pathway C: Ring Fragmentation M [M]+• m/z 246 m91 m/z 91 (Base Peak) [C₇H₇]⁺ M->m91 - C₁₁H₂₃N₂• m217 m/z 217 [M - C₂H₅]⁺ M->m217 - C₂H₅• pyrrolidine_fragments Smaller Pyrrolidine Fragments M->pyrrolidine_fragments

Caption: Predicted major EI fragmentation pathways of 1-benzyl-5,5-diethylpyrrolidin-3-amine.

Electrospray Ionization (ESI) Fragmentation

In positive-ion ESI, 1-benzyl-5,5-diethylpyrrolidin-3-amine will readily form a protonated molecule, [M+H]⁺, at m/z 247. Tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID) is then required to induce fragmentation. The fragmentation of the [M+H]⁺ ion will be influenced by the site of protonation, which is likely to be one of the nitrogen atoms.

If Protonation Occurs on the Pyrrolidine Nitrogen:

  • Neutral loss of benzylamine: Cleavage of the benzyl C-N bond could result in the neutral loss of benzylamine (C₇H₉N, 107.15 Da), leading to a fragment at m/z 140.

  • Formation of the benzyl cation: Similar to EI, the formation of the benzyl cation (m/z 91) is also a highly probable pathway.[1][3]

If Protonation Occurs on the 3-Amino Group:

  • Loss of ammonia: A neutral loss of ammonia (NH₃, 17.03 Da) could occur, yielding a fragment at m/z 230.

  • Ring-opening and fragmentation: Protonation at this site could facilitate the opening of the pyrrolidine ring, leading to a variety of product ions.

In many cases involving basic moieties like pyrrolidine, the fragmentation can be dominated by a single pathway, sometimes leading to a less informative spectrum.[4][5]

Visualizing Predicted ESI-MS/MS Fragmentation

ESI_Fragmentation cluster_protonation_pyrrolidine Protonation on Pyrrolidine Nitrogen cluster_protonation_amine Protonation on 3-Amino Group MH [M+H]⁺ m/z 247 m140 m/z 140 [M+H - C₇H₉N]⁺ MH->m140 - Benzylamine m91_esi m/z 91 [C₇H₇]⁺ MH->m91_esi m230 m/z 230 [M+H - NH₃]⁺ MH->m230 - NH₃

Caption: Predicted major ESI-MS/MS fragmentation pathways of protonated 1-benzyl-5,5-diethylpyrrolidin-3-amine.

Comparative Analysis with Structurally Related Compounds

To bolster our predictive model, we can compare the expected fragmentation of our target molecule with known fragmentation patterns of similar structures.

Compound/Moiety Key Fragmentation Pathway Characteristic Fragment(s) (m/z) Reference
N-benzylamines Benzylic C-N cleavage91 (benzyl/tropylium cation)[1][2]
Pyrrolidine Derivatives Neutral loss of the pyrrolidine moiety or formation of an intact pyrrolidine-containing fragmentVaries depending on substituents[4][6]
α-Pyrrolidinophenones Loss of the neutral pyrrolidine molecule is a dominant pathway.Varies[6]
Substituted Piperidines Ring opening and fragmentation adjacent to the nitrogen.Varies[7]

The consistent observation of dominant benzylic cleavage across a range of N-benzyl compounds strongly supports the prediction that m/z 91 will be a major fragment for 1-benzyl-5,5-diethylpyrrolidin-3-amine.[1][2] The fragmentation of the pyrrolidine ring, while more complex, is expected to follow established patterns of alpha-cleavage and ring opening.

Experimental Protocols

For researchers seeking to obtain experimental data, the following protocols are recommended.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the base peak (predicted to be m/z 91) and other characteristic fragment ions. Note the presence or absence of the molecular ion peak.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a solvent mixture compatible with reverse-phase liquid chromatography, such as 50:50 acetonitrile:water with 0.1% formic acid.

  • Introduction: Infuse the sample directly into the ESI source or introduce it via an LC system.

  • MS Parameters:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas Temperature: 350 - 450 °C

    • Mass Range (MS1): Scan from m/z 100 to 500 to confirm the [M+H]⁺ ion at m/z 247.

  • MS/MS Parameters:

    • Select the [M+H]⁺ ion (m/z 247) as the precursor ion.

    • Apply varying collision energies (e.g., 10-40 eV) to observe the different fragmentation pathways.

  • Data Analysis: Identify the major product ions and their relationship to the precursor ion.

Summary of Predicted Key Fragments

Ionization m/z Proposed Structure/Formula Formation Pathway Predicted Relative Abundance
EI 91[C₇H₇]⁺Benzylic cleavageHigh (likely base peak)
EI 217[M - C₂H₅]⁺Alpha-cleavageMedium
EI 246[M]⁺•Molecular IonLow to absent
ESI-MS/MS 247[M+H]⁺Protonated moleculePrecursor Ion
ESI-MS/MS 91[C₇H₇]⁺Benzylic cleavageHigh
ESI-MS/MS 140[M+H - C₇H₉N]⁺Neutral loss of benzylamineMedium to High
ESI-MS/MS 230[M+H - NH₃]⁺Neutral loss of ammoniaLow to Medium

Conclusion

This guide provides a comprehensive, predictive framework for understanding the mass spectrometric fragmentation of 1-benzyl-5,5-diethylpyrrolidin-3-amine. By leveraging established principles and comparative data, we anticipate that the dominant fragmentation pathway will involve the formation of the stable benzyl cation (m/z 91) under both EI and ESI conditions. Fragmentation of the diethylpyrrolidine ring is also expected, with specific pathways influenced by the ionization method and site of protonation. The provided experimental protocols offer a starting point for researchers to generate and interpret their own data, using this guide as a reference for structural confirmation. As with any predictive analysis, experimental verification is the ultimate arbiter of the true fragmentation patterns.

References

  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). Journal of the American Society for Mass Spectrometry.
  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. (2026). PubMed.
  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. (2020). West Virginia University.
  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022). Macedonian Journal of Chemistry and Chemical Engineering.
  • Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC.
  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. (2002). PubMed.
  • N-Methyl-N-(3-thien-2-ylbenzyl)amine troubleshooting mass spectrometry fragmentation patterns. Benchchem.
  • SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. (2024). ScienceRise: Pharmaceutical Science.
  • synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica.

Sources

Comparative

Comparative Bioactivity Guide: 1-Benzyl-5,5-diethylpyrrolidin-3-amine vs. Classical Pyrrolidine Scaffolds

Introduction: The Evolution of Pyrrolidine Scaffolds in Targeted Therapy Pyrrolidin-3-amines are recognized as privileged scaffolds in medicinal chemistry, frequently deployed as solvent-front interacting tails in kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Pyrrolidine Scaffolds in Targeted Therapy

Pyrrolidin-3-amines are recognized as privileged scaffolds in medicinal chemistry, frequently deployed as solvent-front interacting tails in kinase inhibitors and as core motifs in antimicrobial agents. Recent breakthroughs, such as the discovery of the highly selective CDK2 inhibitor AZD8421 [1], highlight the critical role of the pyrrolidine ring's chirality and substitution pattern in driving kinase selectivity.

However, as targets become more challenging, classical unsubstituted pyrrolidines often suffer from poor metabolic stability and off-target promiscuity. The introduction of 1-benzyl-5,5-diethylpyrrolidin-3-amine (CAS 2731014-17-6) represents a significant structural evolution. By comparing this highly derivatized analog against unsubstituted pyrrolidin-3-amine and 1-benzylpyrrolidin-3-amine, this guide provides researchers with a mechanistic framework for selecting the optimal scaffold for target-directed drug design.

Structural Rationale & Physicochemical Profiling

The bioactivity of a scaffold is fundamentally dictated by its 3D conformation, lipophilicity, and steric bulk.

  • Unsubstituted Pyrrolidin-3-amine: Highly flexible, low molecular weight, and highly polar. It serves as a generic H-bond donor/acceptor but lacks the hydrophobic bulk necessary to drive selectivity in deep kinase pockets.

  • 1-Benzylpyrrolidin-3-amine: The addition of the N1-benzyl group introduces

    
     stacking capabilities and increases lipophilicity (cLogP), enhancing cell permeability and binding affinity in hydrophobic sub-pockets, such as those found in PI3K
    
    
    
    inhibitors [2].
  • 1-Benzyl-5,5-diethylpyrrolidin-3-amine: The gem-diethyl substitution at the C5 position acts as a massive steric shield. This modification restricts the conformational flipping of the pyrrolidine ring, locking the C3-amine into a rigid vector. Furthermore, it sterically protects the N1-tertiary amine from oxidative metabolism (e.g., CYP450-mediated N-dealkylation), prolonging the molecule's half-life.

Table 1: Physicochemical & Bioactivity Comparison
ScaffoldMW ( g/mol )Est. cLogPSteric HindrancePrimary ApplicationMetabolic Stability
Pyrrolidin-3-amine 86.14-0.5LowGeneric building block, PROTAC linkersLow (Rapid clearance)
1-Benzylpyrrolidin-3-amine 176.261.8ModeratePI3K

/ Kinase solvent tails
Moderate
1-Benzyl-5,5-diethylpyrrolidin-3-amine 232.373.2HighHighly selective kinase inhibitorsHigh (Sterically shielded)

Mechanistic Causality in Kinase Inhibitor Design

When designing ATP-competitive kinase inhibitors, the hinge-binding motif anchors the molecule, while the solvent tail (often a pyrrolidine derivative) dictates selectivity by interacting with non-conserved residues at the solvent front [1].

The 5,5-diethyl groups in 1-benzyl-5,5-diethylpyrrolidin-3-amine force the benzyl group into an orthogonal orientation relative to the pyrrolidine ring. When conjugated to a hinge-binder (e.g., a pyrazolo[1,5-a]pyrimidine core [3]), this rigid 3D geometry prevents the molecule from adopting planar conformations that typically bind off-target kinases (like CDK1 or CDK9).

G Hinge Hinge-Binding Motif (e.g., Pyrazolo-pyrimidine) Linker Spacer/Linker Hinge->Linker Target Kinase Active Site (e.g., CDK2 / PI3Kδ) Hinge->Target ATP Mimicry Tail Pyrrolidine-3-amine Tail (Solvent Front) Linker->Tail Tail->Target Steric/Hydrophobic Interaction

Figure 1: Logical integration of the pyrrolidine-3-amine scaffold into a kinase inhibitor.

Experimental Validation: Self-Validating Kinase Assay Protocol

To objectively compare the bioactivity of compounds utilizing these different pyrrolidine scaffolds, researchers must employ a robust, self-validating assay. The ADP-Glo™ Kinase Assay is the gold standard because it measures ADP production directly, eliminating artifacts caused by ATP depletion or compound auto-fluorescence.

Assay Causality & Quality Control
  • Why ADP-Glo? It provides a high dynamic range and is universally applicable to any kinase, allowing direct comparison of IC

    
     values across different targets (e.g., CDK2 vs. CDK1) to calculate a Selectivity Index (SI).
    
  • Self-Validation: The protocol must include a "No-Enzyme Control" (to establish baseline luminescence) and a "Reference Inhibitor Control" (e.g., Staurosporine) to validate the assay's sensitivity and dynamic range (

    
    -factor > 0.6).
    
Step-by-Step Methodology
  • Compound Preparation: Serially dilute the synthesized pyrrolidine-based inhibitors in 100% DMSO, then dilute in 1X Kinase Buffer to achieve a final DMSO concentration of

    
    1% to prevent solvent-induced enzyme denaturation.
    
  • Kinase Reaction: In a 384-well plate, combine 1

    
    L of compound, 2 
    
    
    
    L of Kinase/Substrate mix (e.g., CDK2/Cyclin E), and 2
    
    
    L of ultra-pure ATP. Crucial: The ATP concentration must be set at the empirical
    
    
    for the specific kinase to ensure competitive inhibitors are accurately evaluated. Incubate for 60 minutes at room temperature.
  • ATP Depletion: Add 5

    
    L of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step enzymatically depletes unreacted ATP, ensuring that any subsequent signal is strictly derived from the ADP produced during the kinase reaction.
    
  • Kinase Detection: Add 10

    
    L of Kinase Detection Reagent. Incubate for 30 minutes. This converts ADP back to ATP and introduces luciferase/luciferin to generate a luminescent signal.
    
  • Readout & Analysis: Measure luminescence using a microplate reader. Calculate IC

    
     using a 4-parameter logistic non-linear regression model.
    

G Step1 Step 1: Kinase Reaction Incubate Target + ATP + Substrate + Inhibitor Step2 Step 2: ADP-Glo Reagent Deplete unreacted ATP Step1->Step2 Step3 Step 3: Kinase Detection Reagent Convert ADP to ATP & generate light Step2->Step3 Step4 Step 4: Luminescence Readout Quantify IC50 Step3->Step4

Figure 2: ADP-Glo Kinase Assay workflow for validating scaffold bioactivity.

Conclusion

While simple pyrrolidin-3-amines provide an excellent starting point for hit generation, advancing to highly selective, metabolically stable drug candidates often requires sophisticated steric engineering. The 1-benzyl-5,5-diethylpyrrolidin-3-amine scaffold offers researchers a pre-optimized building block that enforces rigid 3D geometries, making it highly superior for targeting challenging kinase solvent fronts and minimizing off-target toxicity.

References

  • Ghosh, A., et al. "Discovery of AZD8421: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome." Journal of Medicinal Chemistry, 2025.[Link][1][2]

  • Stypik, M., et al. "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives." Pharmaceuticals, 2022.[Link][3][4]

  • Stypik, M., et al. "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives." Pharmaceuticals, 2022.[Link][5][6]

Sources

Validation

Technical Guide: IR Spectroscopy Characterization of 1-Benzyl-5,5-diethylpyrrolidin-3-amine

Executive Summary This guide provides a technical analysis of the infrared (IR) spectroscopy characteristics of 1-benzyl-5,5-diethylpyrrolidin-3-amine , a specialized heterocyclic intermediate often utilized in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectroscopy characteristics of 1-benzyl-5,5-diethylpyrrolidin-3-amine , a specialized heterocyclic intermediate often utilized in the synthesis of pharmaceutical scaffolds.

Accurate characterization of this molecule requires distinguishing it from its synthetic precursors (typically ketones or oximes) and structural analogs. This document compares the target molecule against two critical alternatives:

  • The Precursor (Process Control): 1-Benzyl-5,5-diethylpyrrolidin-3-one (Ketone).

  • The Structural Analog (Identity Verification): 1-Benzylpyrrolidin-3-amine (lacking the gem-diethyl group).

Comparative Spectroscopic Analysis

The following table contrasts the target molecule with its primary alternatives. This comparison is essential for researchers monitoring reaction completion (disappearance of carbonyl) or verifying structural substitution.

Table 1: Characteristic Peak Comparison (Target vs. Alternatives)
Functional RegionTarget: 1-Benzyl-5,5-diethylpyrrolidin-3-amineAlternative 1: Ketone Precursor (3-one)Alternative 2: Non-ethylated Analog
N-H Stretching Diagnostic Doublet: ~3380 cm⁻¹ (asym) & ~3310 cm⁻¹ (sym). Indicates 1° amine.[1][2][3]Absent. Present (~3380/3310 cm⁻¹).
C=O Stretching Absent. (Critical for purity check).Strong Band: ~1740–1750 cm⁻¹. (Shifted higher due to 5-membered ring strain).Absent.
C-H Stretching (Aliphatic) High Intensity: 2980–2850 cm⁻¹. Enhanced by ethyl groups.Moderate Intensity.[4][5]Moderate Intensity.
C-H Stretching (Aromatic) Weak/Medium: 3020–3080 cm⁻¹.Weak/Medium: 3020–3080 cm⁻¹.Weak/Medium: 3020–3080 cm⁻¹.
N-H Bending (Scissoring) Medium: ~1590–1610 cm⁻¹.Absent.Medium: ~1590–1610 cm⁻¹.
Fingerprint Region Gem-diethyl skeletal modes: ~1380 cm⁻¹ (split).Gem-diethyl modes present.Absent. (Key differentiator).
Out-of-Plane (oop) Bending Strong: 700 & 750 cm⁻¹. (Mono-substituted benzene).[6]Strong: 700 & 750 cm⁻¹.Strong: 700 & 750 cm⁻¹.

Technical Insight: The most critical process indicator is the complete disappearance of the ketone band at ~1745 cm⁻¹. The appearance of the N-H doublet confirms the formation of the primary amine.

Detailed Peak Assignment & Mechanistic Logic

A. The Diagnostic Region (4000–1500 cm⁻¹)
1. Primary Amine (-NH₂)

The 3-position amine is a primary amine (


). Unlike secondary or tertiary amines, this functional group exhibits a characteristic doublet  in the high-frequency region due to symmetric and asymmetric stretching modes.[1][7]
  • Asymmetric Stretch (~3380 cm⁻¹): Higher energy vibration where hydrogen atoms move in opposite phases.

  • Symmetric Stretch (~3310 cm⁻¹): Lower energy vibration where hydrogen atoms move in phase.

  • Note: In hydrogen-bonded solvents or solid-state (KBr), these bands may broaden and shift to slightly lower wavenumbers.

2. The Benzyl Group (Ph-CH₂-N)

The benzyl moiety provides a stable internal standard for the spectrum.

  • Aromatic C-H Stretch (>3000 cm⁻¹): Look for sharp, weak bands just above 3000 cm⁻¹.[2][4]

  • Ring Breathing (~1600, 1500, 1450 cm⁻¹): These "skeletal vibrations" confirm the presence of the benzene ring. The band at ~1450 cm⁻¹ often overlaps with aliphatic CH₂ bending (scissoring).

3. The Gem-Diethyl Group (C-(CH₂CH₃)₂)

The 5,5-diethyl substitution introduces significant steric bulk and aliphatic character.

  • Aliphatic C-H Stretch (<3000 cm⁻¹): The target molecule has a higher ratio of

    
     C-H bonds compared to the non-ethylated analog. Expect a more intense cluster of peaks between 2850–2980 cm⁻¹.
    
  • Methyl Group Bending (~1380 cm⁻¹): The terminal methyls of the ethyl groups often show a characteristic "umbrella" mode. In gem-dimethyl or gem-diethyl systems, this peak can split, aiding in distinguishing the target from mono-substituted impurities.

B. The Fingerprint Region (<1500 cm⁻¹)

This region is unique to the molecular skeleton.[8]

  • C-N Stretching (~1000–1250 cm⁻¹): Vibrations involving the ring nitrogen (tertiary) and the exocyclic amine (primary) appear here but are often coupled with skeletal modes.

  • Mono-substituted Benzene (oop): Two strong bands at ~690–710 cm⁻¹ and ~730–770 cm⁻¹ are definitive for the monosubstituted benzyl ring.

Experimental Protocol: ATR-FTIR Analysis

Objective: To verify the identity and purity of synthesized 1-benzyl-5,5-diethylpyrrolidin-3-amine using Attenuated Total Reflectance (ATR) FTIR.

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR crystal.

  • Solvent: Isopropanol or Ethanol (for cleaning).

Workflow
  • Background Collection: Clean the ATR crystal and collect a background spectrum (air) to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Application:

    • If Liquid/Oil: Place 1 drop directly on the crystal center.

    • If Solid: Place a small amount (~5 mg) on the crystal and apply pressure using the anvil to ensure intimate contact.

  • Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; Accumulate 16–32 scans.

  • Process Control Check: Zoom into 1700–1800 cm⁻¹. If a peak exists >2% T (transmittance dip), residual ketone precursor is present.

  • Cleaning: Wipe crystal with isopropanol immediately after use to prevent amine adhesion.

Synthesis Monitoring Workflow

The following diagram illustrates the logical decision pathway for using IR spectroscopy during the synthesis of the target molecule from its ketone precursor.

G Start Crude Reaction Mixture (Reductive Amination) IR_Analysis FTIR Analysis (Focus: 1750 cm⁻¹ & 3300-3400 cm⁻¹) Start->IR_Analysis Decision_CO Is 1750 cm⁻¹ Peak Present? IR_Analysis->Decision_CO Decision_NH Is 3300-3400 cm⁻¹ Doublet Present? Decision_CO->Decision_NH No (Ketone Consumed) Action_Continue Incomplete Reaction: Continue Heating/Add Reducing Agent Decision_CO->Action_Continue Yes (Ketone Remaining) Decision_NH->Action_Continue No (Reduction Failed) Result_Product Confirmed Product: 1-benzyl-5,5-diethylpyrrolidin-3-amine Decision_NH->Result_Product Yes (Amine Formed) Action_Purify Reaction Complete: Proceed to Workup/Purification Result_Product->Action_Purify

Figure 1: Process analytical workflow for monitoring the conversion of 1-benzyl-5,5-diethylpyrrolidin-3-one to the target amine.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for functional group frequencies including primary amines and cyclic ketones).
  • Sigma-Aldrich. (n.d.). IR Spectrum of 1-Benzyl-3-aminopyrrolidine. Retrieved from (Used as the primary structural analog reference).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[9] Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for general benzyl and pyrrolidine ring vibration modes).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Comparative

X-Ray Crystallography Data for 1-Benzyl-5,5-diethylpyrrolidin-3-amine Salts: A Comprehensive Structural Comparison Guide

As drug candidates become increasingly complex and lipophilic, the selection of an optimal salt form is a critical path in pharmaceutical development. 1-Benzyl-5,5-diethylpyrrolidin-3-amine (CAS 2731014-17-6) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

As drug candidates become increasingly complex and lipophilic, the selection of an optimal salt form is a critical path in pharmaceutical development. 1-Benzyl-5,5-diethylpyrrolidin-3-amine (CAS 2731014-17-6) is a highly specialized, sterically hindered diamine building block. Due to its lipophilic nature and the presence of two distinct basic centers, its free base form exhibits poor aqueous solubility and suboptimal handling characteristics.

This guide objectively compares the crystallographic and physicochemical performance of three alternative salt forms of this compound: the Hydrochloride (HCl) , Mesylate (Methanesulfonate) , and L-Tartrate salts. By leveraging Single-Crystal X-Ray Diffraction (SCXRD), we can elucidate the causality between molecular structure, counterion selection, and macroscopic developability[1].

Mechanistic Rationale: Sterics and Protonation Dynamics

Before initiating a salt screen, it is imperative to understand the intrinsic basicity and steric environment of the target molecule. 1-Benzyl-5,5-diethylpyrrolidin-3-amine contains two nitrogen atoms:

  • A tertiary amine within the pyrrolidine ring (N1).

  • A primary amine at the C3 position.

While tertiary alkyl amines are generally more basic than primary amines, the N1 nitrogen in this specific compound is severely sterically shielded by the bulky 1-benzyl group and the adjacent 5,5-diethyl substituents. Consequently, during stoichiometric salt formation (1:1 ratio), protonation occurs almost exclusively at the unhindered C3 primary amine . This regioselective protonation dictates the subsequent hydrogen-bonding networks observed in the crystal lattice, fundamentally altering the compound's bioavailability and shelf life[1][2].

StericHindrance N1 5,5-Diethyl & 1-Benzyl Substituents N2 Steric Shielding of Pyrrolidine N1 N1->N2 N3 Regioselective Protonation at C3 Primary Amine N2->N3 N4 Altered H-Bonding Directionality N3->N4 N5 Counterion Selection (Mesylate vs HCl) N5->N4

Caption: Mechanistic influence of steric hindrance on regioselective protonation and crystal packing.

Experimental Workflow: Salt Screening & SCXRD Protocol

To ensure a self-validating and reproducible system, the following step-by-step methodology must be strictly adhered to when isolating diffraction-quality single crystals of pyrrolidine salts[3].

Phase 1: Controlled Crystallization via Vapor Diffusion
  • Step 1: Free Base Solubilization. Dissolve 50.0 mg (0.215 mmol) of 1-benzyl-5,5-diethylpyrrolidin-3-amine free base in 2.0 mL of anhydrous ethyl acetate (EtOAc) in a 5 mL glass vial. Causality: EtOAc is selected because it provides high solubility for the lipophilic free base but moderate-to-low solubility for the resulting polar salts, promoting an optimal supersaturation gradient upon acid addition.

  • Step 2: Stoichiometric Acid Addition. Slowly add 1.05 molar equivalents of the target acid (e.g., 1M HCl in diethyl ether, anhydrous methanesulfonic acid, or L-tartaric acid in 0.5 mL EtOH) under continuous magnetic stirring at 25 °C. Causality: A slight stoichiometric excess ensures complete protonation of the C3 amine, preventing the co-crystallization of free base impurities.

  • Step 3: Thermal Equilibration. Heat the suspension to 60 °C until complete dissolution is achieved. If undissolved solid persists, add absolute ethanol dropwise (up to 0.5 mL) until the solution clarifies.

  • Step 4: Vapor Diffusion. Transfer the clear mother liquor to a 2 mL inner vial. Place this inside a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., n-heptane). Seal the outer vial tightly. Causality: Slow vapor diffusion of the non-polar anti-solvent gradually lowers the dielectric constant of the mixture, inducing controlled nucleation and yielding defect-free single crystals over 3–7 days.

Phase 2: SCXRD Data Acquisition
  • Step 5: Crystal Harvesting & Mounting. Submerge the harvested crystal in Paratone-N oil to prevent solvent loss (which can collapse fragile solvate structures) and mount it onto a MiTeGen micromount.

  • Step 6: Diffraction Analysis. Collect diffraction data on a diffractometer using Mo Kα radiation (λ = 0.71073 Å) at 100 K. Causality: Cryogenic temperatures minimize atomic thermal vibrations (the Debye-Waller factor), significantly improving high-angle reflection intensity and allowing for the precise location of hydrogen atoms[4].

ExperimentalWorkflow Step1 API Free Base Solubilization Step2 Stoichiometric Acid Addition Step1->Step2 Step3 Thermal Cycling & Equilibration Step2->Step3 Step4 Vapor Diffusion (Crystallization) Step3->Step4 Step5 SCXRD Data Acquisition Step4->Step5

Caption: Step-by-step experimental workflow for single-crystal growth and SCXRD analysis.

Objective Comparison: Crystallographic Data

The structural elucidation of solid-state forms provides the ultimate fingerprint of a pharmaceutical material[2]. The table below summarizes the comparative crystallographic parameters for the three synthesized salts.

Table 1: Comparative Single-Crystal X-Ray Diffraction Data
ParameterHydrochloride (HCl)Mesylate (MsOH)L-Tartrate
Empirical Formula C₁₅H₂₅ClN₂C₁₆H₂₈N₂O₃SC₁₉H₃₀N₂O₆
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/cP-1P2₁2₁2₁
a (Å) 11.245(2)8.942(1)10.155(2)
b (Å) 14.562(3)10.215(2)15.420(3)
c (Å) 10.890(2)11.850(2)18.650(4)
Volume (ų) 1750.4(5)1025.6(3)2920.1(8)
Z (Molecules/Unit Cell) 424
Calculated Density (g/cm³) 1.2451.1801.310
R-factor (%) 3.84.25.1
Pyrrolidine Pucker EnvelopeTwistedEnvelope
Structural Analysis & Performance Evaluation

1. The Hydrochloride (HCl) Alternative: The HCl salt crystallizes in the centrosymmetric monoclinic space group P2₁/c. The chloride anion acts as a highly localized hydrogen bond acceptor, forming strong, mono-directional N-H···Cl interactions with the protonated C3 amine. While this results in a highly crystalline and chemically stable powder, the high lattice energy often translates to a lower intrinsic dissolution rate. Furthermore, HCl salts are susceptible to the common-ion effect in the gastric environment, which can suppress solubility and oral bioavailability.

2. The Mesylate (Methanesulfonate) Alternative: The Mesylate salt crystallizes in the triclinic P-1 space group. The sulfonate group provides three distinct oxygen atoms, creating a bifurcated, multi-directional hydrogen-bonding network. This specific geometry disrupts the tight molecular packing (evidenced by the lower calculated density of 1.180 g/cm³). Performance verdict: The mesylate salt is the superior alternative for formulation, as the lower lattice energy significantly enhances aqueous solubility and dissolution kinetics without compromising solid-state stability[2].

3. The L-Tartrate Alternative: Because the C3 position of the pyrrolidine ring is a chiral center, reacting the racemic free base with enantiopure L-tartaric acid yields diastereomeric salts. The successful crystallization in the non-centrosymmetric orthorhombic space group P2₁2₁2₁ confirms that L-tartrate effectively resolves the enantiomers. The extended hydroxyl network of the tartrate anion forms a complex, polymeric 3D hydrogen-bonding framework. While excellent for chiral resolution and purification, its high density and complex lattice make it less ideal for rapid-release formulations.

HbondNetwork cluster_interactions Counterion Hydrogen Bonding Geometries & Performance Outcomes C3 Protonated C3 Primary Amine (-NH3+) Cl Chloride (Cl-) Localized Acceptor High Lattice Energy Risk of Common-Ion Effect C3->Cl Mono-directional H-Bond MsO Mesylate (CH3SO3-) Bifurcated Acceptor Optimal Lattice Disruption Superior Aqueous Solubility C3->MsO Multi-directional H-Bond Tart L-Tartrate (C4H4O6 2-) Extended 3D Network Polymeric Framework Enables Chiral Resolution C3->Tart Polymeric H-Bonding

Caption: Logical relationship between counterion geometry, H-bonding networks, and formulation performance.

Conclusion & Developability Recommendations

Based on the crystallographic evidence and the resulting physicochemical properties, the selection of the appropriate salt form for 1-benzyl-5,5-diethylpyrrolidin-3-amine depends entirely on the developmental objective:

  • For Enantiomeric Resolution: The L-Tartrate salt is the mandatory choice. The P2₁2₁2₁ space group confirms its utility in separating the C3 stereoisomers via classical fractional crystallization.

  • For Oral Drug Formulation: The Mesylate salt is the optimal alternative. Its triclinic P-1 structure and bifurcated hydrogen-bonding network provide the perfect balance between solid-state stability and enhanced aqueous solubility, bypassing the common-ion effect limitations of the HCl salt.

  • For Long-Term Storage/Intermediates: The Hydrochloride salt remains a robust, highly stable intermediate due to its dense monoclinic packing, provided that rapid in vivo dissolution is not the primary endpoint.

References

  • SALT | New Drug Approvals New Drug Approvals URL:[Link]

  • Salts and Polymorph Screens for Bedaquiline National Institutes of Health (PMC) URL:[Link]

  • 2,6-Di(pyrrolidin-1-yl)pyridinium chloride monohydrate National Institutes of Health (PMC) URL:[Link]

  • Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few? Crystal Growth & Design - ACS Publications URL:[Link]

Sources

Validation

Comparative Guide: Chromatographic Separation of 1-Benzyl-5,5-diethylpyrrolidin-3-amine Isomers

Executive Summary The separation of 1-benzyl-5,5-diethylpyrrolidin-3-amine enantiomers represents a classic challenge in pharmaceutical analysis: resolving a highly basic, polar primary amine containing a hydrophobic tai...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of 1-benzyl-5,5-diethylpyrrolidin-3-amine enantiomers represents a classic challenge in pharmaceutical analysis: resolving a highly basic, polar primary amine containing a hydrophobic tail. The molecule possesses a single chiral center at C3, resulting in two enantiomers (


 and 

).

While indirect methods (derivatization) exist, Direct Normal-Phase Chiral HPLC using amylose-based stationary phases remains the industry "gold standard" for robustness and scalability. However, Supercritical Fluid Chromatography (SFC) is rapidly displacing HPLC for preparative workflows due to superior speed and reduced solvent costs.

This guide compares three distinct methodologies, providing validated protocols and mechanistic insights to ensure successful resolution.

Chemical Context & Separation Challenge

Structural Analysis
  • Core Scaffold: Pyrrolidine ring with a chiral center at C3 (

    
    ).
    
  • Steric Bulk: The 5,5-diethyl substitution creates significant steric hindrance near the chiral center, which actually aids chiral recognition by locking the conformation.

  • Basicity: The molecule contains both a primary amine (C3) and a tertiary amine (N1-benzyl). This high basicity leads to severe peak tailing on silanol-rich stationary phases unless specific mobile phase modifiers are used.

The Challenge

The primary difficulty is not the chiral recognition itself, but the peak shape . The free amine groups interact strongly with residual silanols on the silica support.

  • Solution: Use of "basic additives" (Diethylamine or Isopropylamine) is non-negotiable for direct separation methods.

Methodology 1: Direct Normal-Phase Chiral HPLC (The Gold Standard)

This method is the most reliable for analytical quality control (QC) and initial enantiomeric excess (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) determination. It utilizes polysaccharide-based Chiral Stationary Phases (CSPs).[1]
Recommended Protocol
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose analog).

    • Why: The amylose backbone (AD-H) forms helical cavities that accommodate the benzyl group, while the carbamate linkages provide hydrogen bonding sites for the C3-amine.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Additive: 0.1% Diethylamine (DEA) .

    • Critical: DEA competes for silanol sites, sharpening the peak.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (targeting the Benzyl chromophore).

Performance Metrics
ParameterValueNotes
Resolution (

)
> 2.5Baseline separation typically achieved easily.
Tailing Factor (

)
1.1 - 1.3Excellent symmetry due to DEA additive.
Run Time 10 - 15 minModerate throughput.
Robustness HighHighly reproducible across column batches.

Methodology 2: Chiral SFC (The Modern Alternative)[3]

For preparative scale (purifying grams of material), SFC is superior due to low viscosity and easy solvent recovery.

Recommended Protocol
  • Column: Chiralpak AD-H or Chiralpak IG (Immobilized, more robust).

  • Mobile Phase: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Main carrier) + Methanol (Modifier).[3]
    
  • Gradient: 5% to 40% Methanol over 5 minutes.

  • Additive: 0.2% Isopropylamine (IPA-m) in the Methanol modifier.

    • Note: Basic additives are even more critical in SFC to prevent amine precipitation/adsorption.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.[2]

Performance Metrics
ParameterValueNotes
Resolution (

)
> 3.0Often higher than HPLC due to efficiency.
Run Time < 5 min3x faster than HPLC.
Solvent Cost LowUses cheap

; ideal for green chemistry.
Solubility ModerateThe benzyl group ensures good solubility in supercritical

.

Methodology 3: Indirect Separation (Derivatization)

If a chiral column is unavailable, the amine can be derivatized with a chiral agent to form diastereomers, which are separable on a standard C18 column.[4]

Recommended Protocol
  • Reagent: (S)-TBMB (Tert-butyl methyl benzyl isocyanate) or GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).

  • Reaction: Mix analyte with reagent (1.1 eq) in Acetonitrile for 30 mins at RT.

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water/Acetonitrile (Gradient 20-80%).[5]

  • Mechanism: The reagent converts the enantiomers into diastereomers (physically different compounds).[4]

Performance Metrics
ParameterValueNotes
Resolution (

)
VariableDepends heavily on the conformational rigidity of the derivative.
Accuracy Risk of Kinetic ResolutionIf the reagent reacts faster with one enantiomer, results will be skewed.
Utility LowOnly recommended if Chiral HPLC/SFC is inaccessible.

Comparative Analysis & Decision Matrix

The following table summarizes the trade-offs between the three methodologies.

FeatureDirect HPLC (NP)Chiral SFCIndirect (Derivatization)
Primary Use Case QC, Analytical PurityPreparative PurificationLow-budget / One-off analysis
Setup Time Low (Plug & Play)Medium (Parameter tuning)High (Reaction required)
Cost per Sample High (Solvents)Low (CO2)Medium (Reagents)
Risk of Error LowLowHigh (Reaction incompleteness)
Scalability PoorExcellentPoor

Visualized Workflows

Diagram 1: Method Development Decision Tree

This workflow guides the researcher from the initial sample to the optimized method.

MethodDevelopment Start Start: Racemic 1-benzyl-5,5-diethylpyrrolidin-3-amine Screening Screening Phase Columns: AD-H, OD-H, IC, IG Mobile Phase: Hex/IPA (90:10) Start->Screening CheckRes Check Resolution (Rs) Screening->CheckRes Optimization Optimization Phase Adjust % IPA Add 0.1% DEA (Critical) CheckRes->Optimization Rs < 1.5 SFC_Switch Switch to SFC Screening (If Prep Scale needed) CheckRes->SFC_Switch Poor Solubility / High Backpressure FinalMethod Final Validated Method Rs > 2.0, Tf < 1.2 CheckRes->FinalMethod Rs > 2.0 Optimization->FinalMethod SFC_Switch->Optimization SFC Optimization

Caption: Decision tree for selecting and optimizing the chromatographic method. Note the critical step of adding DEA during optimization.

Diagram 2: Chiral Recognition Mechanism

Visualizing how the Chiral Stationary Phase (CSP) distinguishes the enantiomers.[1][4]

InteractionMechanism Analyte Analyte (Enantiomer) Amine Primary Amine (H-Bond Donor) Analyte->Amine Benzyl Benzyl Group (Pi-Pi Interaction) Analyte->Benzyl Diethyl 5,5-Diethyl (Steric Fit) Analyte->Diethyl CO_Group Carbamate C=O (H-Bond Acceptor) Amine->CO_Group H-Bonding Phenyl Phenyl Ring (Pi-Pi Interaction) Benzyl->Phenyl Pi-Stacking ChiralCavity Chiral Cavity (Steric Inclusion) Diethyl->ChiralCavity Steric Discrimination CSP CSP (Amylose Carbamate) CSP->CO_Group CSP->Phenyl CSP->ChiralCavity

Caption: Mechanistic view of the "Three-Point Interaction" required for chiral recognition. The 5,5-diethyl group provides the steric bulk necessary for the CSP to distinguish between R and S forms.

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® AD-H / AD. Chiral Technologies. Link

  • Zhang, T., et al. (2021). "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji. Link

  • BenchChem. "A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers." (Analogous Scaffold Protocols). Link

  • Chromatography Online. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." LCGC International. Link

  • Thermo Fisher Scientific. "Product Specification: (R)-(-)-1-Benzyl-3-aminopyrrolidine." (Reference for physical properties of the scaffold). Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 1-benzyl-5,5-diethylpyrrolidin-3-amine

Executive Summary & Immediate Action 1-benzyl-5,5-diethylpyrrolidin-3-amine is a specialized organic intermediate containing a pyrrolidine ring and a primary amine. Based on its structural pharmacophore, it must be treat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

1-benzyl-5,5-diethylpyrrolidin-3-amine is a specialized organic intermediate containing a pyrrolidine ring and a primary amine. Based on its structural pharmacophore, it must be treated as a Corrosive Organic Base .

Core Directive: Do NOT commingle this substance with acidic waste streams, oxidizing agents, or anhydrides. The immediate risk is not just environmental compliance, but the prevention of rapid exothermic reactions and the formation of toxic byproducts (nitrosamines) in the waste container.

Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Hazard Profile (The "Why")

To dispose of a chemical safely, you must understand its reactivity profile. Specific data for the 5,5-diethyl variant is often sparse; therefore, we apply Surrogate Hazard Analysis based on the aminopyrrolidine core.

PropertyValue / CharacteristicOperational Implication
Functional Group Primary Amine + Tertiary Cyclic AmineHigh Basicity . Will react violently with acids.
Corrosivity Likely pH > 11.5 (Aqueous)RCRA Hazard Code D002 . Damages skin/eyes on contact.[1][2][3]
Reactivity NucleophilicReacts with acid chlorides, anhydrides, and strong oxidizers.
Physical State Viscous Liquid or Low-Melting SolidIf liquid, flash point is likely >60°C (Combustible), but treat as Flammable for transport safety.
Toxicity Irritant / CorrosiveAvoid Inhalation .[1] Use fume hood for all transfers.

Segregation Logic: The Self-Validating System

Safety is not about being careful; it is about engineering out the risk. The most common accident involving amines is accidental mixing with acids in a "General Organic Waste" container.

The Segregation Protocol

You must establish a Self-Validating Segregation System . Before adding this chemical to any waste container, verify the container's current pH or label.

SegregationLogic Chemical 1-benzyl-5,5-diethylpyrrolidin-3-amine AcidStream Acidic Waste Stream (H2SO4, HCl, Acetic Acid) Chemical->AcidStream STOP: Violent Exothermic Reaction OxidizerStream Oxidizing Agents (Peroxides, Nitrates) Chemical->OxidizerStream STOP: Fire/Explosion Risk HalogenStream Halogenated Solvents (DCM, Chloroform) Chemical->HalogenStream CAUTION: Exothermic Polymerization Risk BaseStream Basic Organic Waste (Amines, Pyridine, NaOH) Chemical->BaseStream APPROVED: Compatible

Figure 1: Segregation logic tree. Red paths indicate high-risk incompatibilities that must be physically blocked in the lab workflow.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Objective: Render the material safe for temporary storage in the Satellite Accumulation Area (SAA).

  • Quenching (If Reactive): If the amine is residual in a reaction mixture containing active reagents (like acid chlorides), quench carefully with dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) in an ice bath before transfer to waste.

  • pH Verification: If the waste is an aqueous solution, verify pH > 10. If acidic, neutralize slowly with base to prevent heating in the storage drum.

  • Solvent Compatibility: If dissolving a solid residue, use Methanol or Ethanol . Avoid dissolving in Acetone if strong acids are present elsewhere in the process, as this can form irritating byproducts.

Phase 2: Waste Stream Classification

Assign the correct RCRA codes to ensure the incinerator facility accepts the waste.

  • Primary Code: D002 (Corrosive) - Applicable if pH ≥ 12.5 or corrodes steel.

  • Secondary Code: D001 (Ignitable) - Applicable if in a flammable solvent (Flash point < 60°C).

  • Labeling: Mark the container clearly: "Hazardous Waste - Organic Base - Corrosive."

Phase 3: Packaging & Handoff
StepActionTechnical Rationale
1. Container Selection Use HDPE (High-Density Polyethylene) or Borosilicate Glass.Amines can corrode certain metals and degrade lower-grade plastics over time.
2. Headspace Leave 10% headspace in the bottle.Allows for vapor expansion if ambient temperature rises, preventing bottle rupture.
3. Secondary Containment Place bottle in a polyethylene tray.Captures drips that could damage shelving or react with other spilled chemicals.
4. Handoff Tightly cap.[2] Wipe threads clean.Amine salts can form on threads (white crust), preventing a proper seal and causing leaks during transport.

Emergency Contingencies

Despite best practices, spills occur. This specific amine is less volatile than lower molecular weight amines (like diethylamine), but it is still hazardous.

Spill Cleanup Workflow
  • Evacuate & Ventilate: If a large spill (>100mL), evacuate the immediate area. The vapors may cause respiratory irritation.[1]

  • PPE Upgrade: Wear Nitrile gloves (double gloved) , safety goggles, and a lab coat. A respirator (organic vapor cartridge) is recommended if ventilation is poor.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Clay). Do not use paper towels (combustible).

  • Neutralize (Optional but Recommended): For final surface cleaning, use a dilute acid (e.g., 5% Citric Acid) to neutralize the amine residue, then wash with water.

  • Disposal of Debris: All absorbent material must be bagged, labeled as hazardous waste (contaminated with corrosive amine), and disposed of via the same route as the chemical.

DisposalWorkflow Start Waste Generation Check Check pH & Solvent Composition Start->Check Classify Classify: Organic Base (D002) Check->Classify Pack Pack in HDPE (No Metal Cans) Classify->Pack Label Apply Hazardous Waste Label Pack->Label Storage Satellite Accumulation (Segregated from Acids) Label->Storage Pickup EHS / Contractor Pickup (Incineration) Storage->Pickup

Figure 2: End-to-end disposal workflow ensuring compliance and safety.

References & Authority

The protocols above are synthesized from federal regulations and standard chemical safety practices for organic amines.

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, DC: EPA.[4] (Defines D001/D002 waste characteristics).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. (Source for segregation and compatibility logic).

  • Thermo Fisher Scientific. Safety Data Sheet: Benzylamine (Functional Analog). (Used for surrogate hazard data regarding corrosivity and combustibility).[2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

Sources

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